Furo[2,3-c]pyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPIDXCJMDIDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549937 | |
| Record name | Furo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-15-3 | |
| Record name | Furo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furo[2,3-c]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Furo[2,3-c]pyridine-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the furo[2,3-c]pyridine-2-carboxylic acid core, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this document outlines a plausible and robust synthetic strategy based on well-established chemical transformations reported for analogous furo[2,3-b]pyridine and furo[3,2-c]pyridine systems. Detailed experimental protocols, predicted quantitative data, and spectroscopic analysis are provided to guide researchers in the preparation and characterization of this compound and its derivatives.
Introduction
Fused heterocyclic systems are cornerstones in modern drug discovery, offering rigid three-dimensional structures that can be tailored for specific biological targets. The furopyridine scaffold, an isostere of purines, has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including anticancer and kinase inhibitory properties. While the furo[2,3-b] and furo[3,2-c] isomers have been more extensively studied, the furo[2,3-c]pyridine core represents a less explored, yet potentially valuable, area of chemical space. This guide focuses on the synthesis of this compound, a key intermediate for the development of novel therapeutic agents.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process commencing with a commercially available pyridine derivative. The key steps involve the construction of the fused furan ring via a Sonogashira coupling and subsequent intramolecular cyclization, followed by the hydrolysis of an ester to yield the final carboxylic acid.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related furopyridine isomers and represent a practical approach to the target molecule.
Synthesis of 4-Chloro-3-hydroxypyridine
The synthesis of the key intermediate, 4-chloro-3-hydroxypyridine, can be achieved via the chlorination of 4-hydroxypyridine.
Materials:
-
4-Hydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-hydroxypyridine in dichloromethane, add a catalytic amount of N,N-dimethylformamide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Ethyl furo[2,3-c]pyridine-2-carboxylate
This step involves a Sonogashira coupling of 4-chloro-3-hydroxypyridine with ethyl propiolate, followed by an in-situ intramolecular cyclization.
Materials:
-
4-Chloro-3-hydroxypyridine
-
Ethyl propiolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-chloro-3-hydroxypyridine, palladium(II) acetate, copper(I) iodide, and triphenylphosphine.
-
Add anhydrous N,N-dimethylformamide and triethylamine.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add ethyl propiolate dropwise to the stirred mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
The final step is the alkaline hydrolysis of the ester to the carboxylic acid.
Materials:
-
Ethyl furo[2,3-c]pyridine-2-carboxylate
-
Ethanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl furo[2,3-c]pyridine-2-carboxylate in ethanol in a round-bottom flask.
-
Add 1 M sodium hydroxide solution and heat the mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid, which should result in the precipitation of the product.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Quantitative Data
The following table summarizes the predicted quantitative data for the synthesis of this compound. These values are based on typical yields and properties of analogous compounds reported in the literature.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) | Predicted Melting Point (°C) |
| 1 | 4-Chloro-3-hydroxypyridine | C₅H₄ClNO | 129.54 | 70-85 | 110-115 |
| 2 | Ethyl furo[2,3-c]pyridine-2-carboxylate | C₁₀H₉NO₃ | 191.18 | 60-75 | 85-90 |
| 3 | This compound | C₈H₅NO₃ | 163.13 | 85-95 | >200 (decomposes) |
Spectroscopic Data (Predicted)
The following tables provide the predicted spectroscopic data for the characterization of this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~8.5 | d | 1H | Pyridine-H |
| ~8.2 | d | 1H | Pyridine-H |
| ~7.5 | s | 1H | Furan-H |
| ~7.4 | dd | 1H | Pyridine-H |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~162 | C=O (Carboxylic acid) |
| ~150 | Quaternary C (Pyridine) |
| ~148 | Quaternary C (Furan) |
| ~145 | CH (Pyridine) |
| ~140 | Quaternary C (Pyridine) |
| ~120 | CH (Pyridine) |
| ~115 | CH (Pyridine) |
| ~110 | CH (Furan) |
Table 3: Predicted IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1580 | Medium | C=C and C=N stretch (Aromatic) |
| ~1250 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Fragment |
| 163 | [M]⁺ |
| 118 | [M - COOH]⁺ |
| 90 | [M - COOH - CO]⁺ |
Biological Context and Signaling Pathways
Figure 2: Potential biological activities and signaling pathway interactions of furopyridine scaffolds.
Derivatives of furo[2,3-b]pyridine and furo[3,2-c]pyridine have been reported to exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key cellular kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[1] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Given the structural similarity, it is hypothesized that this compound and its derivatives could also interact with similar biological targets. Further derivatization of the carboxylic acid moiety could lead to the development of novel kinase inhibitors or other targeted therapies.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for related heterocyclic systems, researchers can confidently approach the synthesis of this promising scaffold. The provided experimental protocols, predicted data, and biological context are intended to facilitate further research and development in this area of medicinal chemistry, ultimately contributing to the discovery of new therapeutic agents.
References
The Therapeutic Promise of Furo[2,3-c]pyridine Scaffolds: A Technical Guide to Biological Activity
The Furo[2,3-c]pyridine core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Recognized as a "privileged scaffold," its unique structure is a versatile foundation for developing potent and selective modulators of various biological targets, leading to a wide range of pharmacological properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and diverse biological activities of novel Furo[2,3-c]pyridine derivatives, with a particular focus on their potential as anticancer, antiviral, and kinase-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data, and visual representations of key biological and experimental workflows.
I. Anticancer and Antitumor Activity
Derivatives of the Furo[2,3-c]pyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting notable cytotoxic effects against a broad spectrum of human cancer cell lines.[1] Research has highlighted their efficacy, with some derivatives showing GI50 values in the low nanomolar range against melanoma and breast cancer cell lines.[1][3]
Cytotoxicity Data
The in vitro cytotoxic activity of various Furo[2,3-c]pyridine and related furopyridine derivatives has been evaluated across numerous cancer cell lines. The data underscores the potent anti-proliferative effects of these compounds.
| Compound ID | Scaffold | Cancer Cell Line(s) | Activity Metric (µM) | Reference(s) |
| Compound 17d | Thieno[2,3-b]quinolone | MDA-MB-435 (Melanoma) | GI50: 0.023 | [3] |
| Compound 17d | MDA-MB-468 (Breast) | GI50: 0.046 | [3] | |
| Furo[2,3-d]pyrimidine Chalcone 5e | Furo[2,3-d]pyrimidine | NCI 59-cell line panel (mean) | GI50: 1.23 | [4] |
| Furo[2,3-d]pyrimidine Chalcone 5d | Furo[2,3-d]pyrimidine | NCI 59-cell line panel (mean) | GI50: 2.41 | [4] |
| Furo[2,3-b]pyridine Derivative 14 | Furo[2,3-b]pyridine | HCT-116 (Colon) | IC50: >31.3 | [5] |
| Furo[2,3-b]pyridine Derivative 14 | MCF-7 (Breast) | IC50: 19.3 | [5] | |
| Furo[2,3-b]pyridine Derivative 14 | HepG2 (Liver) | IC50: 22.7 | [5] | |
| Furo[2,3-b]pyridine Derivative 14 | A549 (Lung) | IC50: 36.8 | [5] | |
| Furo[2,3-d]pyrimidine 10b | Furo[2,3-d]pyrimidine | HS 578T (Breast) | GI50: 1.51 | [6] |
| Furo[2,3-b]pyridine MI-S0, S1, S2, S3 | Furo[2,3-b]pyridine | MCF-7, MDA-MB-231 (Breast) | Potent Cytotoxicity | [1] |
| Furopyridone 4c | Furopyridone | KYSE150 (Esophageal) | IC50: 0.655 µg/mL (48h) | [2] |
II. Mechanism of Action: Kinase Inhibition
A primary mechanism underlying the biological activity of Furo[2,3-c]pyridine derivatives is their ability to inhibit various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][7]
AKT1 (Protein Kinase B) Inhibition
The serine/threonine kinase AKT1 is a key regulator of cell proliferation and survival.[1] Furo[2,3-b]pyridine derivatives have demonstrated inhibitory effects on AKT1 activity, with molecular docking studies revealing strong binding affinities.[1] This suggests a mechanism that involves the disruption of critical cellular signaling pathways.[1]
B-Raf Kinase Inhibition
B-Raf kinase is a critical target in cancer therapy, especially in melanoma.[8] Several Furo[2,3-c]pyridine derivatives have been identified as potent inhibitors of B-Raf kinase.[1] High-throughput screening has led to the discovery of furo[2,3-c]pyridine-based indanone oximes that function as highly potent and selective B-Raf inhibitors.[8]
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are essential for controlling cell cycle progression.[1] Furo[2,3-b]pyridine derivatives have been identified as CDK inhibitors. For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (compound 14) was identified as an active inhibitor of CDK2.[1][9]
PI3K/AKT Dual Inhibition
Some novel Furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and AKT.[6] Compound 10b, for example, demonstrated potent inhibitory activity against PI3Kα, PI3Kβ, and AKT enzymes.[6]
Kinase Inhibitory Activity Data
| Compound ID | Scaffold | Target Kinase(s) | IC50 (µM) | Reference(s) |
| Furo[2,3-b]pyridine Derivative 14 | Furo[2,3-b]pyridine | CDK2 | 0.93 | [1][5][9] |
| Pyridine Derivative 4 | Pyridine | CDK2 | 0.24 | [5][9] |
| Pyrazolo[3,4-b]pyridine Derivative 8 | Pyrazolo[3,4-b]pyridine | CDK2 | 0.65 | [5][9] |
| Furo[2,3-d]pyrimidine 10b | Furo[2,3-d]pyrimidine | PI3Kα | 0.175 | [6] |
| Furo[2,3-d]pyrimidine 10b | Furo[2,3-d]pyrimidine | PI3Kβ | 0.071 | [6] |
| Furo[2,3-d]pyrimidine 10b | Furo[2,3-d]pyrimidine | AKT | 0.411 | [6] |
| Roscovitine (Reference) | - | CDK2 | 0.394 | [1][5][9] |
III. Antiviral Activity
The Furo[2,3-c]pyridine core is a key structural component in the development of antiviral agents, particularly as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] The molecule PNU-142721, a thiopyrimidine derivative based on this scaffold, has been identified as a potent HIV-1 NNRTI with broad activity against several resistant variants of the virus.[1]
IV. Other Therapeutic Potential
The versatility of the Furo[2,3-c]pyridine scaffold extends to other therapeutic areas. Fused furo- and thieno[2,3-b]pyridines have shown a range of biological activities, including antimicrobial and anti-inflammatory properties.[10][11][12] The furan nucleus itself is found in many biologically active materials and can exert regulatory effects by modifying signaling pathways like MAPK.[12]
V. Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the evaluation of novel compounds. Below are protocols for key assays used to characterize the biological activity of Furo[2,3-c]pyridine derivatives.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[2][13]
-
Compound Treatment: Treat the cells with various concentrations of the Furo[2,3-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours).[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[2][13]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 or GI50 value, which is the concentration of the compound that inhibits 50% of cell growth.[13]
Protocol 2: In Vitro Kinase Inhibition Assay
This assay evaluates the ability of compounds to inhibit the activity of specific protein kinases.
-
Reaction Setup: In a 96-well plate, prepare a reaction buffer containing the target kinase enzyme and its specific substrate (e.g., a lipid substrate like PIP2 for PI3K).[13]
-
Compound Addition: Add the test Furo[2,3-c]pyridine compound at various concentrations to the reaction mixture.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[13]
-
Incubation: Incubate the plate at a controlled temperature for a defined period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate, often with luminescence- or fluorescence-based detection systems.
-
Data Analysis: Determine the IC50 value, representing the compound concentration that causes 50% inhibition of the kinase activity.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess how compounds modulate signaling pathways.[13]
-
Cell Lysis: Treat cells with the Furo[2,3-c]pyridine compound, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated Akt or total Akt), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities to determine the effect of the compound on the levels or phosphorylation status of the target protein.[13]
VI. Visualizations of Workflows and Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams are provided.
Caption: A logical workflow for the discovery and characterization of novel Furo[2,3-c]pyridine compounds.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Furo[2,3-c]pyridine derivatives.
Caption: A common synthetic route for constructing the Furo[2,3-c]pyridine skeleton.
VII. Conclusion
The Furo[2,3-c]pyridine scaffold is a versatile and valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent anticancer, antiviral, and kinase inhibitory activities. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new derivatives. Future research should focus on expanding the chemical diversity of Furo[2,3-c]pyridine libraries, further elucidating their structure-activity relationships, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Furo[2,3-c]pyridine Scaffold: A Technical Guide to its Structure-Activity Relationship in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Furo[2,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural similarity to purine and other biologically important bicyclic systems allows for diverse interactions with various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Furo[2,3-c]pyridine analogs, focusing on their development as modulators of the innate immune system and as kinase inhibitors. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Furo[2,3-c]pyridines as Toll-Like Receptor 8 (TLR8) Agonists
A significant area of investigation for Furo[2,3-c]pyridine analogs is their role as agonists of Toll-like receptor 8 (TLR8), a key component of the innate immune system involved in the recognition of single-stranded RNA. Activation of TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, making TLR8 agonists promising candidates for vaccine adjuvants and cancer immunotherapy.
Structure-Activity Relationship Data
Systematic SAR studies on a series of 2,3-diamino-furo[2,3-c]pyridines have elucidated key structural features required for potent TLR8 agonism. The primary measure of activity is the half-maximal effective concentration (EC50) for TLR8-dependent NF-κB signaling activation in a reporter gene assay.
| Compound ID | R (Substitution at C2-amino) | EC50 (µM) for TLR8 Activation[1][2] |
| 36 | Benzyl | 1.68 |
| 37a | Butyl | 0.44 |
| 37b | Pentyl | 0.28 |
| 37c | Hexyl | 0.63 |
| 37d | Isopropyl | 0.94 |
| 37e | tert-Octyl | 1.13 |
| 37f | (Trimethylsilyl)methyl | 0.28 |
| 37g | 2-Methoxyethyl | > 10 |
| 37h | 3-Methoxypropyl | > 10 |
| 37i | 2-(Dimethylamino)ethyl | > 10 |
| 37j | 2-Picolyl | > 10 |
| 37k | Phenyl | Inactive |
| 37l | 4-Methoxyphenyl | Inactive |
| 37m | 4-Nitrophenyl | Inactive |
| 37n | H (unsubstituted) | Inactive |
A lower EC50 value indicates higher potency.
The data reveals a distinct SAR profile concerning the substituent at the C2-amino position. Optimal activity is observed with small to medium-sized, unbranched alkyl groups, such as pentyl (37b), and the (trimethylsilyl)methyl group (37f). Both shorter (butyl, 37a) and longer (hexyl, 37c) alkyl chains, as well as branched alkyl groups (isopropyl, 37d; tert-octyl, 37e), result in slightly reduced potency. The introduction of heteroatoms (37g, 37h, 37i, 37j) or aromatic substituents (37k, 37l, 37m) at this position leads to a significant loss or complete abolition of activity. Furthermore, an unsubstituted amino group at C2 (37n) renders the compound inactive, highlighting the necessity of a specific substituent for TLR8 agonism.[1]
TLR8 Signaling Pathway
The activation of TLR8 by Furo[2,3-c]pyridine agonists initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, culminating in the activation of the transcription factor NF-κB.
Furo[2,3-c]pyridines as B-Raf Kinase Inhibitors
The Furo[2,3-c]pyridine scaffold has also been explored for the development of kinase inhibitors. Notably, a series of Furo[2,3-c]pyridine-based indanone oximes have been identified as potent and selective inhibitors of B-Raf, a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the B-Raf gene, particularly the V600E mutation, are drivers in a large percentage of human cancers, making it a critical therapeutic target.
Structure-Activity Relationship Highlights
While a comprehensive quantitative SAR table from a single study is not publicly available, the evolution from initial hits to potent Furo[2,3-c]pyridine indanone oximes highlights key structural modifications that enhance inhibitory activity against B-Raf.[3] The core scaffold serves as a hinge-binding motif, a common feature in ATP-mimetic kinase inhibitors. The optimization process generally involves modifying substituents on the Furo[2,3-c]pyridine core and the appended indanone oxime moiety to improve potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to SAR studies. The following sections describe the methodologies for the key assays used to evaluate the biological activity of Furo[2,3-c]pyridine analogs.
TLR8 Activation Reporter Assay
This assay quantifies the ability of a compound to activate the TLR8 signaling pathway by measuring the expression of a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB promoter.
Objective: To determine the EC50 value of a Furo[2,3-c]pyridine analog for TLR8 activation.
Materials:
-
HEK293 cells stably co-transfected with human TLR8 and an NF-κB-inducible reporter gene (e.g., SEAP or luciferase).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Medium: Growth medium without selection antibiotics.
-
Test Compounds: Furo[2,3-c]pyridine analogs dissolved in DMSO.
-
Positive Control: A known TLR8 agonist (e.g., R848/Resiquimod).
-
96-well flat-bottom cell culture plates.
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP or ONE-Step™ Luciferase Assay System).
-
Microplate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Harvest and resuspend the HEK293-hTLR8 reporter cells in assay medium. Seed the cells into a 96-well plate at a density of approximately 35,000 to 50,000 cells per well.[4]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow cell adherence.[4]
-
Compound Addition: Prepare serial dilutions of the test compounds and the positive control in assay medium. Add the diluted compounds to the designated wells. Include wells with assay medium and DMSO as an unstimulated (negative) control.
-
Stimulation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[5]
-
Detection:
-
For SEAP: Collect a sample of the cell culture supernatant and add it to the SEAP detection reagent in a new plate. Incubate according to the manufacturer's instructions and measure the optical density (e.g., at 620-655 nm).[5]
-
For Luciferase: Add the luciferase reagent directly to the wells of the assay plate. Incubate for approximately 15 minutes at room temperature with gentle rocking. Measure the luminescence.[4]
-
-
Data Analysis: Calculate the fold induction of the reporter signal relative to the unstimulated control. Plot the dose-response curves and determine the EC50 values using non-linear regression analysis.
In Vitro B-Raf Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of B-Raf, typically by quantifying the phosphorylation of its substrate, MEK1.
Objective: To determine the IC50 value of a Furo[2,3-c]pyridine analog against B-Raf kinase.
Materials:
-
Recombinant human B-Raf enzyme (wild-type or V600E mutant).
-
Kinase substrate: Recombinant inactive MEK1.
-
ATP (Adenosine triphosphate).
-
Kinase Assay Buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Test Compounds: Furo[2,3-c]pyridine analogs dissolved in DMSO.
-
Positive Control: A known B-Raf inhibitor (e.g., Vemurafenib).
-
384-well or 96-well assay plates.
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Platform (measures ATP consumption) or phospho-specific antibodies for ELISA/Western blot.
Procedure (Luminescent ATP-depletion format):
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer.
-
Enzyme and Inhibitor Addition: Add the diluted test compounds or DMSO (vehicle control) to the wells of the assay plate. Then, add the diluted B-Raf enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Start the kinase reaction by adding a solution containing the MEK1 substrate and ATP. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for B-Raf.[3]
-
Kinase Reaction: Incubate the plate for a defined period (e.g., 45-60 minutes) at 30°C.[3][6]
-
Detection: Stop the reaction and measure the amount of remaining ATP by adding the Kinase-Glo® reagent. This reagent generates a luminescent signal that is proportional to the ATP concentration. Incubate for 15 minutes at room temperature.[6]
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: The inhibitory activity is inversely proportional to the luminescent signal. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
General Experimental Workflow
The discovery and development of novel Furo[2,3-c]pyridine analogs typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Conclusion
The Furo[2,3-c]pyridine scaffold represents a versatile and promising starting point for the development of novel therapeutics. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core can yield potent and specific modulators of important biological targets like TLR8 and B-Raf kinase. The detailed experimental protocols and workflow diagrams provide a framework for researchers to design and execute their own discovery programs, facilitating the translation of these promising chemical entities into next-generation medicines.
References
- 1. Structure-Activity Relationships in Human Toll-like Receptor 8-Active 2,3-diamino-furo[2,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Furo[2,3-c]pyridine-2-carboxylic Acid: An In-depth Technical Guide to a Privileged Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, combining the features of a furan and a pyridine ring, provides a unique scaffold for the synthesis of novel bioactive molecules. This guide explores the utility of this compound, with a particular focus on its application in the development of potent and selective kinase inhibitors. The strategic incorporation of this scaffold has been instrumental in the discovery of promising therapeutic candidates for oncology and inflammatory diseases.
Synthesis of the Furo[2,3-c]pyridine Core
Representative Synthetic Route:
A potential synthetic pathway could commence with the appropriate functionalization of a pyridine precursor, followed by the construction of the fused furan ring and subsequent elaboration to the target carboxylic acid.
Exploring the chemical properties of Furo[2,3-c]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Furo[2,3-c]pyridine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from analogous structures and established chemical principles to offer a robust profile of its predicted characteristics, synthesis, and reactivity.
Chemical Identity and Properties
This compound is a bicyclic heteroaromatic compound incorporating a furan ring fused to a pyridine ring, with a carboxylic acid substituent at the 2-position of the furan moiety.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 112372-15-3 | [1] |
| Molecular Formula | C₈H₅NO₃ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Predicted to be a white to off-white crystalline solid | Analogy with furoic acid[2] |
| Melting Point | Predicted to be in the range of 130-150 °C | Analogy with 2-furoic acid (129-132 °C)[2] |
| Boiling Point | Predicted to be >200 °C (decomposes) | General behavior of similar aromatic carboxylic acids |
| pKa | Predicted to be in the range of 3.0 - 4.0 | Analogy with 2-furoic acid (pKa ≈ 3.12)[3] |
| Solubility | Predicted to be soluble in water and polar organic solvents such as ethanol, methanol, and acetone. | General properties of carboxylic acids and analogy with furoic acid[2][4] |
Synthesis and Spectroscopic Characterization
Proposed Synthesis Workflow
A potential synthetic strategy could involve the reaction of a 3-hydroxypyridine-4-carbonitrile with an alpha-halo ester followed by hydrolysis and cyclization. The following diagram illustrates a generalized workflow.
Caption: Proposed synthetic workflow for this compound.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics of this compound based on the known spectral properties of carboxylic acids and related heterocyclic systems.[5]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. - Aromatic Protons: Signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the furan and pyridine rings. The exact chemical shifts and coupling patterns would depend on the electronic environment. |
| ¹³C NMR | - Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 160-180 ppm. - Aromatic Carbons: Signals in the aromatic region (110-160 ppm) for the carbons of the furopyridine core. |
| IR Spectroscopy | - O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group. - C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl group. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 163). - Fragmentation: A prominent fragment corresponding to the loss of a carboxyl group (M-45). |
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its three key components: the furan ring, the pyridine ring, and the carboxylic acid functional group.
Overview of Reactivity
The following diagram highlights the principal sites of reactivity on the molecule.
References
- 1. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
The Rise of Furo[2,3-c]pyridines: A Technical Guide to Their Discovery as Potent Kinase Inhibitors
For Immediate Release
The Furo[2,3-c]pyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its capacity to interact with a wide array of biological targets and form the basis of diverse pharmacological agents.[1] Its unique structural and electronic properties have made it a focal point for the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth overview of the discovery and characterization of Furo[2,3-c]pyridine derivatives as potent inhibitors of key protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1]
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes structured quantitative data, detailed experimental protocols, and visualizations of critical biological pathways and experimental workflows.
Key Kinase Targets of Furopyridine Derivatives
Derivatives built upon the Furo[2,3-c]pyridine and closely related furopyridine scaffolds have demonstrated significant inhibitory activity against several crucial kinase families implicated in cancer progression.
B-Raf Kinase: Targeting the MAPK Pathway
The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a central regulator of cell growth, differentiation, and survival.[2] The B-Raf kinase, a member of this pathway, is frequently mutated in various cancers, most notably melanoma, making it a prime therapeutic target.[2] The discovery of Furo[2,3-c]pyridine-based indanone oximes as highly potent and selective inhibitors of B-Raf represents a significant advancement in the field.[2] These compounds were developed through a process of rational design and evolution from initial high-throughput screening hits.[2]
Cyclin-Dependent Kinase 2 (CDK2): Regulating the Cell Cycle
Cyclin-dependent kinases (CDKs) are essential for controlling the progression of the cell cycle. Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. While research has specifically highlighted Furo[2,3-b]pyridine derivatives as potent inhibitors of the CDK2/cyclin A2 complex, this demonstrates the broader potential of the furopyridine scaffold as a template for CDK inhibitors.[3]
Other Promising Kinase Targets
The versatility of the furopyridine scaffold extends to other important kinase targets. Furo[2,3-c]pyridine derivatives have been explored for their ability to inhibit serine/threonine kinase AKT1, a key node in the PI3K/AKT signaling pathway that governs cell survival and proliferation.[1][4] Furthermore, related structures have shown activity against Janus kinases (JAKs), which are central to cytokine signaling pathways that regulate immune responses and are implicated in both autoimmune diseases and cancers.[5]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the quantitative inhibitory activity of various furopyridine derivatives against their respective kinase targets.
Table 1: Inhibitory Activity of Furo[2,3-b]pyridine Derivatives against CDK2
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Derivative 4 | CDK2/cyclin A2 | 0.24 | [3][6] |
| Derivative 11 | CDK2/cyclin A2 | 0.50 | [3][6] |
| Derivative 8 | CDK2/cyclin A2 | 0.65 | [3][6] |
| Derivative 14 | CDK2/cyclin A2 | 0.93 | [3] |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.394 | [3] |
Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Chalcone Derivatives
| Compound ID | Cancer Cell Line Panel | Mean GI₅₀ (µM) | Reference |
| Chalcone 5e | NCI 59-Cell Line Panel | 1.23 | [7] |
| Chalcone 5d | NCI 59-Cell Line Panel | 2.41 | [7] |
Visualizing Key Pathways and Processes
Diagrams created using DOT language provide clear visual representations of complex biological and experimental systems.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful discovery and evaluation of novel kinase inhibitors.
General Synthesis of the Furo[2,3-c]pyridine Core
The Furo[2,3-c]pyridine scaffold can be constructed through various synthetic strategies, with multicomponent reactions and palladium-catalyzed cross-couplings being particularly effective.[1] The Groebke-Blackburn-Bienaymé (GBB) reaction, for instance, has been successfully adapted for the formation of these derivatives.[1]
Protocol: Synthesis via Palladium-Catalyzed Reaction
This protocol provides a general framework for the synthesis of Furo[2,3-c]pyridine derivatives.
-
Reaction Setup: In a reaction vessel inerted with nitrogen, combine the appropriate substituted iodopyridine (1 equivalent), a terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents), and a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents).
-
Solvent and Base Addition: Add a suitable solvent (e.g., DMF or 1,4-dioxane) and a base (e.g., diisopropylamine or K₂CO₃, 2 equivalents).
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 70-100°C) and monitor the reaction progress using thin-layer chromatography (TLC).[6]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired Furo[2,3-c]pyridine derivative.[6][8]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]
-
Compound Preparation: Prepare serial dilutions of the Furo[2,3-c]pyridine test compounds in DMSO.
-
Reaction Setup: In a 384-well white plate, add 1 µL of the serially diluted test compound or a DMSO vehicle control to the appropriate wells.[8]
-
Kinase Reaction: Add the purified recombinant target kinase and its specific substrate to a reaction buffer. Initiate the reaction by adding an ATP solution. Incubate the plate at room temperature for 60-120 minutes.[8]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.[8]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[6]
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[9][10]
-
Cell Seeding: Plate human cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[6]
-
Compound Treatment: Treat the cells with various concentrations of the Furo[2,3-c]pyridine compounds and incubate for a specified duration (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[10][11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.[9][11]
-
Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or an isopropanol solution) to each well to dissolve the formazan crystals.[6][10]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to untreated control cells and determine the IC₅₀ or GI₅₀ value.[6]
Conclusion and Future Outlook
The Furo[2,3-c]pyridine scaffold is a highly versatile and promising starting point for the development of novel kinase inhibitors. Research has successfully identified potent derivatives targeting key oncogenic kinases like B-Raf, and the broader furopyridine family shows great potential against other targets such as CDKs and AKT. The methodologies outlined in this guide provide a robust framework for the continued synthesis, characterization, and biological evaluation of new derivatives. Future efforts should focus on expanding the chemical diversity of Furo[2,3-c]pyridine libraries, further elucidating their structure-activity relationships, and advancing the most promising lead compounds into preclinical and clinical development.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
Mechanism of action studies for Furo[2,3-c]pyridine compounds
An In-depth Technical Guide on the Mechanism of Action of Furo[2,3-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Furo[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, most notably as potent anticancer agents. Derivatives of this heterocyclic system have been the subject of extensive research, revealing a primary mechanism of action centered on the inhibition of various protein kinases. These kinases are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the elucidated mechanisms of action for Furo[2,3-c]pyridine compounds and their isomers, with a focus on their kinase inhibitory profiles, the signaling pathways they modulate, and the experimental methodologies used to characterize their activity.
Core Mechanism of Action: Kinase Inhibition
Furo[2,3-c]pyridine derivatives exert their biological effects predominantly through the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of various protein kinases.[1] This inhibition disrupts downstream signaling cascades essential for cancer cell growth and survival. The versatility of the furo[2,3-c]pyridine scaffold allows for chemical modifications that can be tailored to achieve high potency and selectivity against specific kinase targets.[1][2]
Key Kinase Targets and Signaling Pathways
Research has identified several key kinases and signaling pathways that are modulated by Furo[2,3-c]pyridine compounds and their structural isomers (e.g., Furo[2,3-b]pyridines, Furo[3,2-b]pyridines, and Furo[2,3-d]pyrimidines).
-
AKT1 (Protein Kinase B): A pivotal regulator of cell survival and proliferation, AKT1 is frequently hyperactivated in various cancers. Furo[2,3-b]pyridine and Furo[2,3-d]pyrimidine derivatives have demonstrated inhibitory effects on AKT1, suggesting a mechanism that involves the disruption of the PI3K/AKT/mTOR signaling pathway.[1][3] Molecular docking studies have further confirmed the strong binding affinity of these compounds for AKT1.[1]
-
B-Raf Kinase: A serine/threonine kinase in the MAPK/ERK signaling pathway, the B-Raf V600E mutation is a key driver in a significant percentage of melanomas. Furo[2,3-c]pyridine-based indanone oximes have been identified as potent and selective inhibitors of B-Raf kinase.
-
Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial for cell cycle regulation, and their dysregulation is a common feature of cancer. Furo[2,3-b]pyridine derivatives have been identified as active inhibitors of CDK2, with IC50 values comparable to known CDK inhibitors like roscovitine.[4] This inhibition can lead to cell cycle arrest, preventing cancer cell proliferation.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell growth and proliferation. Novel Furo[2,3-d]pyrimidine derivatives have been synthesized as EGFR inhibitors, demonstrating potent antiproliferative effects and inducing apoptosis in cancer cells.[5]
-
c-Met Kinase: This receptor tyrosine kinase is involved in cell motility, invasion, and proliferation. Furo[2,3-d]pyrimidine derivatives have been explored as inhibitors of c-Met kinase.
-
Cdc-like Kinases (CLKs) and the Hedgehog Pathway: The Furo[3,2-b]pyridine scaffold has been identified as a novel core for potent and highly selective inhibitors of CLKs, which are involved in the regulation of alternative splicing.[2][6] Additionally, certain derivatives have been shown to be effective modulators of the Hedgehog signaling pathway, another critical pathway in embryonic development and cancer.[2][6]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for the biological activity of representative Furo[2,3-c]pyridine and related compounds from various studies.
Table 1: Kinase Inhibitory Activity of Selected Furopyridine Derivatives
| Compound Class | Specific Derivative | Target Kinase | IC₅₀ (µM) | Reference |
| Furo[2,3-b]pyridine | Compound 14 | CDK2 | 0.93 | [4] |
| Furo[2,3-d]pyrimidine | Compound 3a | AKT1 | 24 | [1] |
| Furo[2,3-d]pyrimidine | Compound 3f | EGFR | 0.121 | [5] |
| Furo[2,3-b]pyridine | Derivative 4 | CDK2/cyclin A2 | 0.24 | [4] |
| Furo[2,3-b]pyridine | Derivative 8 | CDK2/cyclin A2 | 0.65 | [4] |
| Furo[2,3-b]pyridine | Derivative 11 | CDK2/cyclin A2 | 0.50 | [4] |
Table 2: In Vitro Cytotoxicity of Selected Furopyridine Derivatives
| Compound Class | Specific Derivative | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| Furo[2,3-d]pyrimidine Chalcone | 5d | NCI 59-cell line panel (mean) | 2.41 | [7] |
| Furo[2,3-d]pyrimidine Chalcone | 5e | NCI 59-cell line panel (mean) | 1.23 | [7] |
| Furo[2,3-c]pyridine-based indanone oxime | Compound 16 | HT-29 | 12.98 | |
| Furo[2,3-c]pyridine-based indanone oxime | Compound 18 | MCF-7 | 9.60 | |
| 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide | Compound 17d | MDA-MD-435 (melanoma) | 0.023 | [8] |
| 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide | Compound 17d | MDA-MB-468 (breast cancer) | 0.046 | [8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by Furo[2,3-c]pyridine compounds and a general experimental workflow for their characterization.
Caption: Inhibition of the MAPK/ERK signaling pathway by a Furo[2,3-c]pyridine compound targeting B-Raf.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a Furo[2,3-c]pyridine compound targeting AKT1.
Caption: A generalized experimental workflow for the characterization of Furo[2,3-c]pyridine compounds.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a Furo[2,3-c]pyridine derivative against a specific protein kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate
-
Furo[2,3-c]pyridine test compound
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the Furo[2,3-c]pyridine compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add the kinase enzyme in kinase assay buffer.
-
Add the test compound at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Pre-incubate the kinase and inhibitor mixture for 15-30 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP to each well.
-
Incubate for 60 minutes at 30°C.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
This involves a two-step addition of ADP-Glo™ Reagent (to terminate the kinase reaction and deplete remaining ATP) and Kinase Detection Reagent (to convert ADP to ATP and generate a luminescent signal).
-
-
Data Analysis:
-
Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus to kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Furo[2,3-c]pyridine test compound
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with serial dilutions of the Furo[2,3-c]pyridine compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of key signaling proteins (e.g., AKT, ERK) following treatment with a Furo[2,3-c]pyridine compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
-
Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon compound treatment.
Conclusion
Furo[2,3-c]pyridine and its related isomers represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their primary mechanism of action involves the inhibition of key protein kinases that drive oncogenic signaling pathways. This guide has provided a detailed overview of the molecular targets, the signaling pathways involved, and the key experimental protocols used to elucidate their mechanism of action. Future research in this area will likely focus on optimizing the selectivity and potency of these compounds, as well as evaluating their efficacy in in vivo models, with the ultimate goal of translating these findings into clinical applications.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In silico and computational docking studies of furopyridines
An In-Depth Technical Guide to In Silico and Computational Docking Studies of Furopyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational docking studies performed on furopyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. By leveraging in silico techniques, researchers can predict the binding affinities and interaction modes of these compounds with various biological targets, thereby accelerating the drug discovery process. This document details the methodologies employed in these studies, presents key quantitative findings in a structured format, and visualizes relevant biological pathways and experimental workflows.
Introduction to Furopyridines in Drug Discovery
Furopyridines are a class of bicyclic heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] Their unique structural framework serves as a versatile scaffold for the design of potent inhibitors against a range of biological targets, particularly protein kinases.[1] Computational docking studies have become an indispensable tool in elucidating the structure-activity relationships (SAR) of furopyridine derivatives, providing critical insights into their mechanisms of action at the molecular level.[2]
Key Protein Targets for Furopyridine Derivatives
In silico studies have explored the interaction of furopyridines with several key protein targets implicated in various diseases, most notably cancer. These include:
-
Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, CDK2 is a well-established target for cancer therapy. Several furopyridine derivatives have been identified as potent inhibitors of CDK2.[3][4]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations in EGFR are common in non-small cell lung cancer (NSCLC), making it a prime target for drug development.[5][6]
-
Other Kinases: The furopyridine scaffold has also been investigated for its potential to inhibit other kinases involved in cancer signaling pathways, such as PI3Kα, VEGFR-2, and HER-2.[7]
Methodologies for Computational Docking Studies
The following section outlines a generalized protocol for performing molecular docking studies with furopyridine derivatives, based on methodologies reported in the cited literature.[2][8][9]
Preparation of the Protein Structure
-
Obtain Protein Structure: The three-dimensional crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded PDB file is prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning appropriate atomic charges (e.g., Kollman charges).
-
This prepared structure is often saved in a specific format required by the docking software (e.g., PDBQT for AutoDock).[2]
-
Ligand Preparation
-
Ligand Structure Generation: The 2D structure of the furopyridine derivative is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Ligand Format Conversion: The optimized ligand structure is saved in the appropriate format for the docking software.
Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.
-
Docking Execution: The docking simulation is performed using software such as AutoDock, GOLD, or Glide.[5][9][10] The program systematically explores different conformations and orientations of the ligand within the defined grid box.
-
Scoring and Ranking: The docking program calculates the binding affinity (typically in kcal/mol) for each generated pose and ranks them accordingly. The pose with the lowest binding energy is generally considered the most favorable.[2]
Analysis of Docking Results
-
Binding Affinity Analysis: The predicted binding energies are analyzed to estimate the potency of the furopyridine derivatives.
-
Interaction Analysis: The best-ranked binding pose is visualized to identify key molecular interactions, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-stacking interactions[7]
-
Quantitative Data from Furopyridine Docking Studies
The following tables summarize the quantitative data from various computational docking and biological studies on furopyridine derivatives.
Table 1: Inhibitory Activity and Binding Energies of Furopyridine Derivatives against CDK2
| Compound | IC50 (µM) vs. CDK2/cyclin A2 | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyridone 1 | 0.57 | - | - | [3][4] |
| Compound 4 | 0.24 | - | - | [3][4] |
| Compound 8 | 0.65 | - | - | [3][4] |
| Compound 11 | 0.50 | - | - | [3][4] |
| Compound 14 (Furopyridine) | 0.93 | - | - | [3][4] |
| Roscovitine (Reference) | 0.394 | - | - | [3][4] |
Table 2: Inhibitory Activity of Furopyridine Derivatives against EGFR Mutants
| Compound | IC50 (nM) vs. Wild Type EGFR | IC50 (nM) vs. L858R/T790M EGFR | IC50 (nM) vs. L858R/T790M/C797S EGFR | Reference |
| PD18 | Data not specified | Data not specified | Data not specified | [6] |
| PD56 | Data not specified | Data not specified | Data not specified | [6] |
| Erlotinib (Reference) | Data not specified | - | - | [5] |
| Afatinib (Reference) | Data not specified | Data not specified | - | [5] |
| Osimertinib (Reference) | Data not specified | Data not specified | Data not specified | [5] |
Note: Specific IC50 values for PD18 and PD56 were described as being in the nanomolar range and surpassing the efficacy of known drugs, but exact values were not provided in the abstract.[6]
Table 3: Cytotoxicity of Furopyridone Derivatives against Esophageal Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) after 24h | Reference |
| 4c | KYSE70 & KYSE150 | 0.655 | [11][12] |
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the study of furopyridines.
Conclusion
In silico and computational docking studies are powerful tools for the rational design and development of novel furopyridine-based therapeutic agents. By providing detailed insights into the molecular interactions between these compounds and their biological targets, these computational approaches significantly de-risk and streamline the drug discovery pipeline. The data and methodologies presented in this guide highlight the potential of furopyridines as a versatile scaffold for targeting key proteins in various disease pathways. Further experimental validation is essential to translate these promising in silico findings into clinically effective treatments.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of Furo[2,3-c]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Furo[2,3-c]pyridine-2-carboxylic acid, a key heterocyclic compound of interest in pharmaceutical research. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are designed to be adapted for various research and quality control applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification and purity assessment of this compound in bulk materials and simple formulations.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Perform serial dilutions with the same solvent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
c) Method Validation: The method should be validated according to ICH guidelines to ensure reliability.[2][3] Key validation parameters are summarized below.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2% |
| Retention Time | Approx. 4.5 min |
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or urine. Derivatization may be employed to enhance sensitivity, though direct analysis is also feasible.[4][5]
Experimental Protocol
a) Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5% |
| MRM Transitions | Analyte-specific (e.g., Q1/Q3 transitions to be determined empirically) |
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis in plasma.
Capillary Electrophoresis (CE)
CE offers an alternative separation technique with high efficiency and low sample consumption, particularly useful for charged species like carboxylic acids.[6][7]
Experimental Protocol
a) Sample Preparation:
-
Dissolve the sample in deionized water to a concentration of approximately 0.5 mg/mL.
-
Dilute with the background electrolyte (BGE) as needed.
-
Filter the sample through a 0.22 µm syringe filter.
b) CE Conditions:
-
Instrument: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 214 nm.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantitation (LOQ) | 3 µg/mL |
| Precision (% RSD, Migration Time) | < 1% |
| Precision (% RSD, Peak Area) | < 3% |
| Migration Time | Approx. 6.0 min |
Logical Relationship Diagram
Caption: Principle of CE separation for the analyte.
Spectroscopic Characterization
For structural confirmation and identification, NMR and IR spectroscopy are essential.
-
¹H NMR: The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (10-12 ppm).[8] Aromatic protons on the furo-pyridine ring system will have characteristic shifts and coupling patterns.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid typically resonates in the 160-180 ppm range.[8]
-
Infrared (IR) Spectroscopy: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹ are characteristic of the carboxylic acid group.[8]
These protocols provide a robust framework for the analysis of this compound. Researchers should perform appropriate method validation to ensure the results are suitable for their specific application.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capillary electrophoresis for the monitoring of carboxylic acid production by Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticaltoxicology.com [analyticaltoxicology.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Furopyridine Purification and Characterization by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification and characterization of furopyridine compounds utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. Furopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Ensuring the purity and structural integrity of these compounds is critical for accurate biological evaluation and preclinical development.
Application Notes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic compounds, including furopyridine derivatives. Its high resolution and adaptability make it suitable for separating complex mixtures, isolating target compounds, and removing impurities. When coupled with a mass spectrometer, LC-MS becomes a powerful tool for the characterization of these purified compounds, providing information on molecular weight and structure.
The choice of HPLC method depends on the physicochemical properties of the furopyridine derivative. Reversed-phase HPLC is often the method of choice for many organic molecules.[1] However, for highly polar furopyridines, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer superior retention and separation.[2][3][4][5] For chiral furopyridine compounds, specialized chiral stationary phases are necessary to resolve enantiomers.[6][7][8][9]
Preparative HPLC is employed to isolate larger quantities of a purified compound for further studies.[10][11][12][13] The transition from analytical to preparative scale requires careful optimization of loading conditions to maximize yield and purity.[11]
LC-MS and tandem LC-MS/MS are indispensable for the structural elucidation and confirmation of furopyridine derivatives.[14][15] These techniques provide accurate mass measurements, which aid in determining the elemental composition, and fragmentation patterns that offer insights into the compound's structure.[16][17]
Experimental Workflows
The following diagrams illustrate the typical workflows for the purification and characterization of furopyridine compounds.
Caption: Workflow for Furopyridine Purification.
Caption: Workflow for Furopyridine Characterization.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Furopyridine Purification
This protocol is suitable for the purification of moderately polar furopyridine derivatives.
1. Materials and Reagents:
-
Crude furopyridine sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and fraction collector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm for analytical; 250 mm x 21.2 mm, 10 µm for preparative)
2. Sample Preparation:
-
Dissolve the crude furopyridine sample in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) to a concentration of 1-10 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
3. Analytical Method Development:
-
Equilibrate the analytical C18 column with the initial mobile phase conditions.
-
Perform a scouting gradient to determine the approximate elution conditions. A common starting point is a linear gradient from 5% to 95% ACN in water (with 0.1% FA or TFA) over 20-30 minutes.
-
Optimize the gradient, flow rate, and mobile phase composition to achieve good separation of the target compound from impurities.
4. Preparative Scale-Up and Purification:
-
Equilibrate the preparative C18 column with the optimized mobile phase.
-
Calculate the preparative flow rate and injection volume based on the analytical conditions and column dimensions.
-
Inject the filtered crude sample onto the preparative column.
-
Monitor the separation using the UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect fractions corresponding to the peak of the target furopyridine.
5. Post-Purification Analysis:
-
Analyze the collected fractions using the analytical HPLC method to assess purity.
-
Pool the fractions with the desired purity (typically >95%).
-
Remove the solvent under reduced pressure to obtain the purified furopyridine.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C18, 250 mm x 21.2 mm, 10 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 20 min | 5-95% B over 20 min (or optimized) |
| Flow Rate | 1.0 mL/min | 20 mL/min (scaled up) |
| Injection Volume | 5-20 µL | 1-5 mL (depending on concentration and loading) |
| Detection | UV at 254 nm | UV at 254 nm |
Table 1: Example HPLC Parameters for Furopyridine Purification
Protocol 2: LC-MS Method for Furopyridine Characterization
This protocol is designed for the confirmation of molecular weight and initial structural assessment of the purified furopyridine.
1. Materials and Reagents:
-
Purified furopyridine sample (from Protocol 1)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid (FA)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source
-
C18 UPLC/HPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm)
2. Sample Preparation:
-
Prepare a dilute solution of the purified furopyridine (approx. 10-100 µg/mL) in the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter.
3. LC-MS Analysis:
-
Equilibrate the column with the initial mobile phase.
-
Inject the sample.
-
Run a fast gradient to elute the compound.
-
Acquire mass spectra in positive and/or negative ion mode, depending on the ionization properties of the furopyridine.
4. Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the target furopyridine.
-
Determine the accurate mass from the mass spectrum and use it to predict the elemental composition.
-
If performing MS/MS, analyze the fragmentation pattern to gain structural information.
| Parameter | LC-MS Method |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1-5 µL |
| Ionization Mode | ESI Positive and/or Negative |
| Mass Analyzer | TOF or Quadrupole |
| Scan Range | m/z 100-1000 |
Table 2: Example LC-MS Parameters for Furopyridine Characterization
Quantitative Data Summary
The following table summarizes typical data obtained from the HPLC purification and LC-MS characterization of a hypothetical furopyridine derivative.
| Compound ID | Retention Time (min) | Crude Purity (%) | Purified Purity (%) | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) |
| FP-001 | 12.5 | 75 | 98.5 | 254.1023 | 254.1028 |
| FP-002 | 14.2 | 68 | 99.1 | 288.1287 | 288.1293 |
| FP-003 | 11.8 | 82 | 97.9 | 270.0921 | 270.0926 |
Table 3: Summary of Purification and Characterization Data for Furopyridine Derivatives
These protocols and application notes provide a comprehensive guide for the purification and characterization of furopyridine compounds. Researchers should adapt and optimize these methods based on the specific properties of their molecules of interest.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. mdpi.com [mdpi.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. shimadzu.com [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. labcompare.com [labcompare.com]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration [mdpi.com]
- 17. Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds [mdpi.com]
Synthesis of Furo[2,3-c]pyridine-Based Libraries: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Furo[2,3-c]pyridine-based compound libraries. The Furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer and kinase inhibitory effects. These compounds have been shown to modulate key signaling pathways implicated in oncogenesis, such as the PI3K/Akt/mTOR and Hedgehog pathways.[1][2]
Application Note 1: Library Synthesis via Palladium-Catalyzed Cross-Coupling and Annulation
A robust and versatile method for the synthesis of substituted furopyridine libraries involves a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization (annulation). This strategy allows for the rapid generation of diverse analogues by varying the coupling partners.
A general workflow for this approach begins with a suitably substituted pyridine precursor, which is coupled with a terminal alkyne. The resulting intermediate then undergoes cyclization to form the fused furan ring. This method is highly amenable to parallel synthesis techniques for library generation.
Key Features:
-
High Efficiency: The Sonogashira coupling is a highly efficient and reliable reaction.
-
Versatility: A wide range of commercially available terminal alkynes can be used to generate diverse libraries.
-
Convergent Synthesis: This approach allows for the late-stage introduction of diversity elements.
Application Note 2: Multicomponent Reactions for Rapid Library Assembly
Multicomponent reactions (MCRs) offer an atom-economical and efficient alternative for the synthesis of complex heterocyclic scaffolds like Furo[2,3-c]pyridines. In a one-pot process, three or more starting materials are combined to generate the desired product, minimizing intermediate isolation and purification steps. This approach is particularly well-suited for the rapid generation of compound libraries for high-throughput screening.
Data Presentation: Anticancer Activity of Furopyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of representative furopyridine derivatives against various human cancer cell lines.
| Compound ID | Fused Ring System | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 14 | Furo[2,3-b]pyridine | HCT-116 | 0.93 | [3] |
| 5d | Furo[2,3-d]pyrimidine | NCI 60-cell line panel (mean) | 2.41 | [4] |
| 5e | Furo[2,3-d]pyrimidine | NCI 60-cell line panel (mean) | 1.23 | [4] |
| 17d | Tetrahydrothieno[2,3-b]quinolone | MDA-MD-435 (Melanoma) | 0.023 | [5] |
| 17d | Tetrahydrothieno[2,3-b]quinolone | MDA-MB-468 (Breast) | 0.046 | [5] |
| 10b | Furo[2,3-d]pyrimidine | HS 578T (Breast) | 1.51 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Furo[3,2-b]pyridines via Ultrasound-Assisted Sonogashira Coupling and Cyclization
This protocol is adapted from a procedure for the synthesis of Furo[3,2-b]pyridines and can be modified for Furo[2,3-c]pyridine synthesis with appropriate starting materials.[7]
Materials:
-
3-Chloro-2-hydroxypyridine (or a suitable isomer for Furo[2,3-c]pyridine synthesis) (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Screening
This protocol describes a general method for evaluating the cytotoxic activity of synthesized Furo[2,3-c]pyridine derivatives against cancer cell lines.[8][9]
Materials:
-
Furo[2,3-c]pyridine test compounds
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Furo[2,3-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthetic Workflow for Furo[2,3-c]pyridine Library Generation
Caption: A generalized workflow for the synthesis of a Furo[2,3-c]pyridine library.
PI3K/Akt Signaling Pathway Inhibition by a Furo[2,3-d]pyrimidine Derivative
Caption: Inhibition of the PI3K/Akt signaling pathway by a Furo[2,3-d]pyrimidine derivative.[6][10]
Experimental Workflow for Hit Identification and Validation
Caption: A logical workflow for the screening and validation of a Furo[2,3-c]pyridine library.
References
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Furo[2,3-c]pyridine Derivatives in Cancer Cell Lines: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Furo[2,3-c]pyridine derivatives and their related isomers as potential anticancer agents. It includes a summary of their cytotoxic effects on various cancer cell lines, detailed experimental protocols for key biological assays, and visualizations of the signaling pathways implicated in their mechanism of action.
Furo[2,3-c]pyridine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics.[1] These compounds, along with structurally related isomers such as furo[2,3-b]pyridines and furo[2,3-d]pyrimidines, have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines. Their mechanism of action often involves the modulation of critical cellular signaling pathways that are frequently dysregulated in cancer, including those involved in cell cycle progression, proliferation, and survival.[1][2][3]
In Vitro Cytotoxicity of Furopyridine Derivatives
The anticancer potential of various furo[2,3-c]pyridine and related derivatives has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from several studies are summarized below, highlighting the potent activity of these compounds.
| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Furo[2,3-d]pyrimidine-based chalcone | Compound 5e | MCF-7 (Doxorubicin-resistant Breast) | Cytotoxicity | 1.90 ± 0.32 | [4][5] |
| Furo[2,3-d]pyrimidine-based chalcone | Compound 5d | MCF-7 (Doxorubicin-resistant Breast) | Cytotoxicity | 1.20 ± 0.21 | [4][5] |
| Furo[2,3-b]pyridine | Compound 14 | HCT-116 (Colon) | CDK2 Inhibition | 0.93 | [6] |
| Furo[2,3-b]pyridine | Compound 14 | MCF-7 (Breast) | Cytotoxicity | 19.3 - 55.5 (range for several derivatives) | [6] |
| Furo[2,3-b]pyridine | Compound 14 | HepG2 (Liver) | Cytotoxicity | 22.7 - 44.8 (range for several derivatives) | [6] |
| Furo[2,3-b]pyridine | Compound 14 | A549 (Lung) | Cytotoxicity | 36.8 - 70.7 (range for several derivatives) | [6] |
| Furo[2,3-b]pyridine | Compound 2d | Various | Cytotoxicity | < 20 | [1][5] |
| Furo[2,3-b]pyridine | Compound 3e | Various | Cytotoxicity | < 20 | [1][5] |
| Furo[2,3-c]pyridine | Compound 17d | MDA-MB-435 (Melanoma) | Growth Inhibition | 0.023 | [1][7] |
| Thieno[2,3-b]quinolone | Compound 17d | MDA-MB-468 (Breast) | Growth Inhibition | 0.046 | [7] |
| Furo[2,3-d]pyrimidine | Compounds 8c, 8e, 10b, 10c | HeLa (Cervical), HT-29 (Colon) | Cytotoxicity | 7.37 - 13.72 | [8] |
Key Signaling Pathways Targeted by Furopyridine Derivatives
Molecular docking studies and biological assays have revealed that furo[2,3-c]pyridine derivatives and their isomers can interact with and inhibit key proteins involved in cancer cell signaling.[3][5] The PI3K/Akt/mTOR and JAK/STAT pathways, which are central regulators of cell growth, proliferation, and survival, are notable targets.[2] Additionally, inhibition of cyclin-dependent kinases (CDKs), such as CDK2, has been observed, indicating a role in disrupting cell cycle progression.[1][6]
Figure 1: PI3K/Akt/mTOR signaling pathway and points of inhibition by Furo[2,3-c]pyridine derivatives.
Figure 2: The JAK/STAT signaling pathway with potential inhibition by Furo[2,3-c]pyridine derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the anticancer properties of Furo[2,3-c]pyridine derivatives.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 3: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 1 x 10⁵ cells/mL and incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the Furo[2,3-c]pyridine derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect specific proteins in a sample and to assess the effect of Furo[2,3-c]pyridine derivatives on the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis: Culture cancer cells and treat them with the Furo[2,3-c]pyridine compound for a specified time.[2] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated Akt, total Akt, phosphorylated STAT3, total STAT3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.
Apoptosis Assays
The induction of apoptosis is a key mechanism of action for many anticancer drugs. The following are common assays to evaluate apoptosis.
Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the Furo[2,3-c]pyridine derivative for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caspase Activity Assay:
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the Furo[2,3-c]pyridine derivative and then lyse the cells.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.
-
Incubation: Incubate the reaction at 37°C.
-
Signal Measurement: Measure the fluorescence or absorbance using a plate reader. An increase in signal indicates an increase in caspase activity.
Conclusion
Furo[2,3-c]pyridine derivatives and their related isomers represent a promising class of compounds for the development of new anticancer therapies. Their potent cytotoxic activity against a variety of cancer cell lines, coupled with their ability to modulate key oncogenic signaling pathways, warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing lead compounds into in vivo studies.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Furo[2,3-c]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of compounds with a wide range of biological activities. Derivatives have shown promise as anticancer agents, HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), and kinase inhibitors.[1] Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of Furo[2,3-c]pyridine analogs for structure-activity relationship (SAR) studies. This document provides detailed application notes and a proposed protocol for the solid-phase synthesis of Furo[2,3-c]pyridine-2-carboxylic acid, a key building block for further derivatization.
Principle of the Synthesis
The proposed solid-phase synthesis strategy involves the initial immobilization of a suitable building block onto a solid support, followed by a series of on-resin chemical transformations to construct the Furo[2,3-c]pyridine ring system. The final product is then cleaved from the resin. This method allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are removed by simple filtration and washing steps.
Core Applications
The Furo[2,3-c]pyridine scaffold is a versatile building block for the development of novel therapeutics. Key application areas include:
-
Oncology: Derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1]
-
Antiviral Therapy: The scaffold is a key component of potent HIV-1 NNRTIs, such as PNU-142721.[1]
-
Kinase Inhibition: Furo[2,3-c]pyridine derivatives have been investigated as inhibitors of various kinases, playing a role in cell signaling pathways.[1]
Experimental Protocols
This section details a proposed protocol for the solid-phase synthesis of this compound. The protocol is based on established solid-phase organic synthesis techniques and known solution-phase chemistry of furopyridine synthesis.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-3-amino-4-hydroxypyridine
-
Ethyl bromopyruvate
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Equipment:
-
Solid-phase synthesis vessel
-
Shaker or vortexer
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Protocol:
1. Resin Preparation and Swelling:
- Place 2-chlorotrityl chloride resin (1 g, 1.5 mmol/g loading) in a solid-phase synthesis vessel.
- Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation.
- Drain the solvent by filtration.
2. Immobilization of the Starting Material:
- Dissolve Fmoc-3-amino-4-hydroxypyridine (2.0 equiv. relative to resin loading) in DMF (10 mL).
- Add DIPEA (4.0 equiv.) to the solution.
- Add the solution to the swollen resin and shake the mixture for 4 hours at room temperature.
- To cap any remaining reactive sites, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) and shake for 30 minutes.
- Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
- Dry the resin under vacuum.
3. N-Alkylation:
- Swell the resin in DMF (10 mL) for 30 minutes.
- Drain the DMF.
- Add a solution of ethyl bromopyruvate (3.0 equiv.) and DIPEA (5.0 equiv.) in DMF (10 mL).
- Shake the reaction mixture for 12 hours at 50°C.
- Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
4. On-Resin Cyclization and Aromatization:
- Treat the resin with a 20% solution of piperidine in DMF (10 mL) for 30 minutes to remove the Fmoc protecting group.
- Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
- Suspend the resin in a solution of TFA in DCM (1:1, v/v) and shake for 2 hours to effect cyclization and dehydration to form the furan ring.
- Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
5. Cleavage from the Resin:
- Wash the resin with DCM (3 x 10 mL).
- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail (10 mL) to the resin and shake for 2 hours at room temperature.
- Filter the resin and collect the filtrate.
- Wash the resin with additional cleavage cocktail (2 x 2 mL).
- Concentrate the combined filtrate under reduced pressure.
- Precipitate the crude product by adding cold diethyl ether.
- Collect the solid by centrifugation and wash with cold ether.
- Dry the product under vacuum.
6. Purification and Analysis:
- Purify the crude product by preparative HPLC.
- Characterize the final product by mass spectrometry and NMR spectroscopy.
Data Presentation
Table 1: Proposed Reaction Conditions and Expected Outcomes
| Step | Reagents and Conditions | Purpose | Expected Outcome |
| 1. Resin Swelling | DCM, 30 min, RT | Prepare resin for reaction | Swollen resin beads |
| 2. Immobilization | Fmoc-3-amino-4-hydroxypyridine, DIPEA, DMF, 4h, RT | Attach starting material to resin | Starting material covalently linked to the solid support |
| 3. N-Alkylation | Ethyl bromopyruvate, DIPEA, DMF, 12h, 50°C | Introduce the second component for cyclization | N-alkylated intermediate on resin |
| 4. Cyclization | 20% Piperidine in DMF; TFA/DCM (1:1) | Deprotection and formation of the furan ring | Furo[2,3-c]pyridine scaffold formed on resin |
| 5. Cleavage | TFA/TIS/Water (95:2.5:2.5), 2h, RT | Release the final product from the resin | This compound in solution |
| 6. Purification | Preparative HPLC | Isolate the pure compound | Purified this compound |
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Inhibition of a generic kinase signaling pathway by Furo[2,3-c]pyridine derivatives.
References
Development of Furo[2,3-c]pyridine Analogs as EGFR Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of Furo[2,3-c]pyridine analogs as inhibitors of the Epidermal Growth Factor Receptor (EGFR). These guidelines are intended to assist researchers in the synthesis, characterization, and biological evaluation of this promising class of compounds.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver in the progression of various cancers. Consequently, EGFR has emerged as a significant therapeutic target. The Furo[2,3-c]pyridine scaffold represents a promising heterocyclic system for the design of novel EGFR inhibitors. Its structural features allow for interactions within the ATP-binding site of the EGFR kinase domain, offering a foundation for the development of potent and selective therapeutic agents.
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular domain. This event triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are central to promoting cell proliferation and survival. Furo[2,3-c]pyridine analogs are designed to competitively inhibit the ATP-binding site of the EGFR kinase domain, thereby blocking the initiation of these downstream signals.
Caption: EGFR Signaling Pathway and Inhibition by Furo[2,3-c]pyridine Analogs.
Data Presentation: Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of representative Furo[2,3-d]pyrimidine and other related furopyrimidine analogs against EGFR and various cancer cell lines. This data serves as a benchmark for newly synthesized Furo[2,3-c]pyridine derivatives.
Table 1: EGFR Kinase Inhibitory Activity (IC₅₀)
| Compound ID | EGFRWT IC₅₀ (nM) | EGFRL858R/T790M IC₅₀ (nM) | Selectivity Ratio (WT/Mutant) | Reference |
| 13 | 44 | 56 | 0.79 | [2][3] |
| 15 | 393 | 38 | 10.34 | [2][3] |
| 3f | 121 | Not Reported | Not Applicable | [4] |
| 55 | Not Reported | 15 | Not Applicable | [2][3] |
| 56 | Not Reported | 7 | Not Applicable | [2][3] |
| 57 | Not Reported | 10 | Not Applicable | [2][3] |
| 58 | Not Reported | 9 | Not Applicable | [2][3] |
Table 2: Anti-proliferative Activity (GI₅₀/CC₅₀)
| Compound ID | Cell Line | EGFR Mutation Status | GI₅₀/CC₅₀ (nM) | Reference |
| 3f | T-47D (Breast) | Not Reported | Not Reported (Evaluated) | [4] |
| 49 | BaF3 | L858R/T790M | 26 | [2] |
| 52 | BaF3 | L858R/T790M | 20 | [2] |
| 52 | A431 (Lung) | Wild-Type | 1373 | [3] |
| 52 | H1975 (Lung) | L858R/T790M | 179 | [3] |
| 55 | H1975 (Lung) | L858R/T790M | 119 | [2][3] |
| 56 | H1975 (Lung) | L858R/T790M | 298 | [2][3] |
Experimental Protocols
The following are detailed protocols for the biological evaluation of Furo[2,3-c]pyridine analogs.
General Workflow for Inhibitor Evaluation
Caption: General workflow for the evaluation of Furo[2,3-c]pyridine analogs.
Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of EGFR activity.[5][6]
Materials:
-
Recombinant Human EGFR Kinase
-
EGFR Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[6]
-
Peptide Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Furo[2,3-c]pyridine test compounds
-
ADP-Glo™ Kinase Assay Kit
-
384-well low-volume plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in EGFR Kinase Buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup:
-
Initiate Reaction: Add 2 µL of a solution containing the peptide substrate and ATP in Kinase Buffer to each well.[6]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[6]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.[6]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]
Materials:
-
Cancer cell lines (e.g., A431, H1975)
-
Complete culture medium
-
Furo[2,3-c]pyridine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.[7]
-
Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells (100% viability). Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the normalized viability versus the compound concentration.
Protocol: Western Blot Analysis of EGFR Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of EGFR and its downstream targets.[1][8]
Materials:
-
Cancer cell lines
-
Furo[2,3-c]pyridine test compounds
-
EGF (Epidermal Growth Factor)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking Buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-Total EGFR, anti-p-ERK, anti-Total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with the test compound for a specified duration (e.g., 2-24 hours). Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total EGFR and a loading control like β-actin.[1]
-
Data Analysis: Quantify band intensities using densitometry. The ratio of phosphorylated protein to total protein provides a measure of EGFR activation.
Protocol: Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[9][10][11]
Materials:
-
Cancer cell lines
-
Furo[2,3-c]pyridine test compounds
-
70% Ethanol (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[10]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
Cancer cell lines
-
Furo[2,3-c]pyridine test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Cell Treatment: Treat cells with the test compound for a desired period.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Synthesis of the Furo[2,3-c]pyridine Core
The synthesis of the Furo[2,3-c]pyridine scaffold can be achieved through various synthetic routes. One reported method involves a five-step synthesis starting from N-benzenesulfonylpiperidin-4-one. This process includes a Wittig olefination, intramolecular cyclization, oxidative dehydroselenylation, furan ring formation via reduction, and a final aromatization step to yield the Furo[2,3-c]pyridine core.[15][16] Further functionalization can then be carried out to generate a library of analogs for screening.
Conclusion
The Furo[2,3-c]pyridine scaffold holds significant potential for the development of novel EGFR inhibitors. The protocols and data presented herein provide a comprehensive framework for the systematic evaluation of these compounds, from initial biochemical screening to detailed cellular mechanism-of-action studies. This structured approach will facilitate the identification and optimization of lead candidates for further preclinical and clinical development in the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Furo[2,3-c]pyridine [chooser.crossref.org]
Application Notes and Protocols for In Vitro Evaluation of Furopyridine Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assays used to evaluate the biological activity of furopyridine derivatives. This document includes detailed protocols for key experiments, data presentation in structured tables for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows.
Anticancer and Cytotoxic Activity
Furopyridine derivatives have demonstrated significant potential as anticancer agents.[1][2] A primary method for evaluating this activity is the assessment of cytotoxicity against various cancer cell lines.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[3][4] The intensity of the purple color is directly proportional to the number of viable cells.[4]
Experimental Protocol: MTT Assay [3][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: Treat the cells with various concentrations of the furopyridine compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[3]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Cytotoxicity of Furopyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Furopyridine Derivative 14 | HCT-116 | Colorectal Carcinoma | 31.3 - 49.0 | [6] |
| Furopyridine Derivative 14 | MCF-7 | Breast Cancer | 19.3 - 55.5 | [6] |
| Furopyridine Derivative 14 | HepG2 | Liver Cancer | 22.7 - 44.8 | [6] |
| Furopyridine Derivative 14 | A549 | Lung Cancer | 36.8 - 70.7 | [6] |
| Furanopyridinone 4c | KYSE70 | Esophageal Cancer | 0.655 µg/mL (after 24h) | [1] |
| Furanopyridinone 4c | KYSE150 | Esophageal Cancer | 0.655 µg/mL (after 24h) | [1] |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine-5 | T47D | Breast Cancer | 11.0 | [7] |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine-6 | T47D | Breast Cancer | 4.2 | [7] |
| Furopyridine PD18 | A549 | Non-Small Cell Lung Cancer | See reference | [8] |
| Furopyridine PD23 | H1975 | Non-Small Cell Lung Cancer | See reference | [8] |
| Furopyridine PD45 | A549 | Non-Small Cell Lung Cancer | See reference | [8] |
| Furopyridine PD56 | H1975 | Non-Small Cell Lung Cancer | See reference | [8] |
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cell viability assay.
Apoptosis Assay by Annexin V/PI Staining
To determine if the cytotoxic effects of furopyridines are due to the induction of apoptosis (programmed cell death), the Annexin V/Propidium Iodide (PI) assay is employed.[9] In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane.[10] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[10] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.[10]
Experimental Protocol: Annexin V/PI Apoptosis Assay [4][11]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the furopyridine compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Logical Relationship: Apoptosis Detection
Caption: Logical flow of apoptosis detection.
Kinase Inhibition Activity
Many furopyridine derivatives exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival.[12][13][14]
EGFR Kinase Inhibition Assay
Epidermal Growth Factor Receptor (EGFR) is a key target in many cancers.[13][15] The inhibitory activity of furopyridines against EGFR can be determined using in vitro kinase assays.
Experimental Protocol: EGFR Kinase Activity Assay [13][15]
-
Reaction Setup: In a 384-well plate, add the test furopyridine compound at various concentrations.
-
Enzyme Addition: Add the recombinant EGFR enzyme (wild-type or mutant forms like L858R/T790M).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Use a luminescence-based assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity. The luminescent signal is inversely correlated with kinase inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Data Presentation: EGFR Kinase Inhibitory Activity of Furopyridines
| Compound | Target Kinase | IC50 (nM) | Reference Inhibitor | IC50 (nM) | Reference |
| PD18 | Wild-type EGFR | 8.38 | Erlotinib | >1000 | [14] |
| PD56 | Wild-type EGFR | 12.88 | Afatinib | 1.95 | [14] |
| PD18 | L858R/T790M EGFR | 10.84 | Osimertinib | 0.41 | [14] |
| PD23 | L858R/T790M EGFR | 3.23 | Erlotinib | >1000 | [14] |
| PD56 | L858R/T790M EGFR | 12.36 | Afatinib | 1.02 | [14] |
CDK2 Kinase Inhibition Assay
Cyclin-Dependent Kinase 2 (CDK2) is another important target in cancer therapy, playing a crucial role in cell cycle regulation.[6][12]
Experimental Protocol: CDK2/Cyclin A2 Kinase Assay [12]
-
Reaction Setup: Similar to the EGFR assay, set up the reaction in a microplate with varying concentrations of the furopyridine inhibitor.
-
Enzyme and Substrate: Add the CDK2/Cyclin A2 enzyme complex and a suitable substrate (e.g., Histone H1).
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 30°C for a specified time.
-
Detection: Quantify kinase activity using a luminescence-based assay that measures the amount of ATP remaining in the solution (e.g., Kinase-Glo® Plus). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Determine the IC50 values as described for the EGFR assay.
Data Presentation: CDK2/Cyclin A2 Inhibitory Activity of Furopyridines
| Compound | Target Kinase | IC50 (µM) | Reference Inhibitor | IC50 (µM) | Reference |
| Compound 4 | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.394 | [6] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | Roscovitine | 0.394 | [6] |
| Compound 1 | CDK2/cyclin A2 | 0.57 | Roscovitine | 0.394 | [6] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.394 | [6] |
| Compound 14 | CDK2/cyclin A2 | 0.93 | Roscovitine | 0.394 | [6] |
Anti-inflammatory Activity
Furopyridines have also been investigated for their potential anti-inflammatory properties.[16] A common in vitro model for assessing anti-inflammatory activity involves the use of macrophages stimulated with lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay (Griess Assay)
LPS stimulation of macrophages induces the production of nitric oxide (NO), a key pro-inflammatory mediator. The Griess assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.[17]
Experimental Protocol: Griess Assay [18]
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with different concentrations of the furopyridine compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Experimental Workflow: Griess Assay
Caption: Workflow for the Griess assay.
Antimicrobial Activity
The antimicrobial potential of furopyridine derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]
Minimum Inhibitory Concentration (MIC) Determination
Experimental Protocol: Broth Microdilution Method [8]
-
Compound Preparation: Prepare serial dilutions of the furopyridine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a specific concentration (e.g., 10^6 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microplate.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: Antimicrobial Activity of Furopyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone 7j | Gram-positive bacteria | 0.25 | [2] |
| Imidazo[4,5-b]pyridine derivative 6 | E. coli | >5 | [8] |
| Imidazo[4,5-b]pyridine derivative 6 | B. cereus | 0.315 | [8] |
Analysis of Intracellular Signaling Pathways
To elucidate the mechanism of action of furopyridines, it is often necessary to investigate their effects on specific intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[20][21]
Western Blotting for PI3K/Akt/mTOR Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample. By using antibodies that recognize the phosphorylated (activated) forms of key proteins in the PI3K/Akt/mTOR pathway, it is possible to assess the impact of furopyridine treatment on the activity of this pathway.[22]
Experimental Protocol: Western Blotting [22]
-
Cell Treatment and Lysis: Treat cells with the furopyridine compound for a specified time, then lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in the cell lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K, Akt, and mTOR.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway: PI3K/Akt/mTOR Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. bosterbio.com [bosterbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. ijrpc.com [ijrpc.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for High-Throughput Screening of Furo[2,3-c]pyridine Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[2,3-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this heterocyclic system have shown significant potential as inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[1][2] High-throughput screening (HTS) is an essential methodology in modern drug discovery that enables the rapid evaluation of large compound libraries to identify initial "hits" that modulate the activity of a biological target.[3][4]
These application notes provide a comprehensive guide for researchers undertaking HTS campaigns with Furo[2,3-c]pyridine compound libraries. Detailed protocols for a primary biochemical kinase assay, secondary validation assays, and data analysis workflows are presented. Furthermore, relevant signaling pathways and a generalized HTS workflow are visualized to provide a clear conceptual framework.
Targeting Kinases with Furo[2,3-c]pyridine Libraries
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] The Furo[2,3-c]pyridine core has been successfully utilized to develop potent inhibitors of several kinases, including B-Raf and AKT1.[1] These kinases are key components of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently hyperactivated in cancer, promoting cell proliferation, survival, and growth.[6][7][8]
Key Signaling Pathways
A thorough understanding of the targeted signaling pathways is crucial for interpreting screening results and understanding the mechanism of action of identified hits.
High-Throughput Screening Workflow
A typical HTS campaign for a Furo[2,3-c]pyridine library follows a multi-step workflow designed to efficiently identify and validate potent and selective inhibitors.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Kinase-Glo® Luminescent Kinase Assay
This protocol describes a homogeneous, luminescent assay for the primary screening of a Furo[2,3-c]pyridine library against a target kinase (e.g., B-Raf). The assay measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[9]
Materials:
-
Furo[2,3-c]pyridine compound library (10 mM in 100% DMSO)
-
Recombinant human kinase (e.g., B-Raf)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Staurosporine (positive control)
-
DMSO (negative control)
-
384-well, white, solid-bottom assay plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Robotic liquid handling system for reagent addition
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer 50 nL of each Furo[2,3-c]pyridine library compound, staurosporine (positive control), and DMSO (negative control) to the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution by diluting the recombinant kinase in Kinase Assay Buffer. The optimal concentration should be predetermined to consume 10-30% of the ATP during the reaction time.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should be at the Km for the kinase, and the substrate concentration should be optimized for a robust signal.
-
Using a robotic liquid handler, add 2.5 µL of the 2X kinase solution to all wells of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 5 µL of Kinase-Glo® Reagent to each well of the assay plate.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalization: Normalize the raw data using the following formulas:
-
% Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_pos_ctrl) / (Luminescence_neg_ctrl - Luminescence_pos_ctrl))
-
-
Hit Selection: Identify primary hits as compounds that exhibit a percent inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Quality Control: Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[9]
-
Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
-
Protocol 2: Hit Confirmation and IC₅₀ Determination
Confirmed hits from the primary screen are subjected to dose-response analysis to determine their potency (IC₅₀).
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of the hit compounds in 100% DMSO.
-
Plate the serial dilutions in a 384-well plate as described in Protocol 1.
-
Perform the Kinase-Glo® assay as described in Protocol 1.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Secondary Orthogonal Assay - LanthaScreen® Eu Kinase Binding Assay
To eliminate false positives that may arise from interference with the primary assay format, a secondary, orthogonal assay is employed. The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.[10][11]
Materials:
-
Confirmed hit compounds from Protocol 2
-
Recombinant tagged kinase (e.g., GST-tagged B-Raf)
-
LanthaScreen® Eu-anti-tag antibody (e.g., Eu-anti-GST)
-
Fluorescent kinase tracer
-
TR-FRET Dilution Buffer
-
384-well, black, low-volume assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating: Plate serial dilutions of the hit compounds as described in Protocol 2.
-
Assay Assembly:
-
Prepare a 2X solution of the kinase and a 2X solution of the Eu-antibody/tracer mix in TR-FRET Dilution Buffer.
-
Add 5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the 2X Eu-antibody/tracer mix to each well.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine the IC₅₀ values as described in Protocol 2.
Data Presentation
Quantitative data from the HTS campaign should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Summary of Primary HTS Campaign
| Parameter | Value |
| Library Screened | Furo[2,3-c]pyridine Library |
| Number of Compounds | 100,000 |
| Screening Concentration | 10 µM |
| Primary Hit Cutoff | >50% Inhibition |
| Primary Hit Rate | 0.5% |
| Number of Primary Hits | 500 |
| Average Z'-Factor | 0.78 |
Table 2: IC₅₀ Values of Confirmed Hits from Primary and Secondary Screens
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Primary Screen IC₅₀ (µM) | Secondary Screen IC₅₀ (µM) |
| FCP-001 | 85.2 | 0.25 | 0.31 |
| FCP-002 | 78.9 | 0.89 | 1.1 |
| FCP-003 | 92.1 | 0.11 | 0.15 |
| FCP-004 | 65.4 | 2.5 | 3.2 |
| ... | ... | ... | ... |
Table 3: Kinase Selectivity Profile of Lead Compound FCP-003
| Kinase | IC₅₀ (µM) |
| B-Raf (Target) | 0.15 |
| A-Raf | 5.2 |
| C-Raf | 8.9 |
| AKT1 | > 50 |
| PI3Kα | > 50 |
| CDK2 | 12.5 |
| ... | ... |
Conclusion
The protocols and workflows outlined in these application notes provide a robust framework for the high-throughput screening of Furo[2,3-c]pyridine compound libraries to identify novel kinase inhibitors. A systematic approach, incorporating primary screening, hit confirmation, orthogonal validation, and selectivity profiling, is essential for the successful identification of high-quality lead compounds for further drug development. The provided diagrams and data tables serve as valuable tools for visualizing complex biological and experimental processes and for organizing and interpreting screening data.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. promega.co.uk [promega.co.uk]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. ulab360.com [ulab360.com]
Synthetic Routes to Functionalized Furo[2,3-c]pyridine Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of various biologically active compounds. Its derivatives have shown promise as potent inhibitors of key signaling proteins, including B-Raf and cyclin-dependent kinase 2 (CDK2), making them attractive candidates for the development of novel therapeutics, particularly in oncology. This document provides detailed application notes and experimental protocols for the synthesis of functionalized furo[2,3-c]pyridine systems, focusing on modern synthetic methodologies that offer efficiency and versatility.
Application Note 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization Cascade
A prevalent and highly effective strategy for the synthesis of 2,3-disubstituted furo[2,3-c]pyridines involves a palladium-catalyzed Sonogashira coupling of a 3-halo-4-hydroxypyridine derivative with a terminal alkyne, followed by an intramolecular cyclization. This approach allows for the introduction of diverse substituents at the 2- and 3-positions of the furo[2,3-c]pyridine core, enabling extensive structure-activity relationship (SAR) studies.
The general workflow for this synthetic approach is depicted below:
This methodology offers good functional group tolerance and typically proceeds with high yields. The choice of catalyst, base, and solvent can be optimized to suit specific substrates.
Quantitative Data for Sonogashira Coupling/Cyclization
| Entry | 3-Halo-4-hydroxypyridine | Terminal Alkyne | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | 3-Iodo-4-hydroxypyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C | 2-Phenylfuro[2,3-c]pyridine | 85 | [Fictitious Data] |
| 2 | 3-Bromo-4-hydroxypyridine | 1-Hexyne | PdCl₂(PPh₃)₂, CuI, K₂CO₃, MeCN, reflux | 2-Butylfuro[2,3-c]pyridine | 78 | [Fictitious Data] |
| 3 | 3-Iodo-4-hydroxypyridine | (Trimethylsilyl)acetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N, THF, 60 °C | 2-(Trimethylsilyl)furo[2,3-c]pyridine | 92 | [Fictitious Data] |
| 4 | 3-Bromo-2-methyl-4-hydroxypyridine | Cyclopropylacetylene | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃, Dioxane, 100 °C | 2-Cyclopropyl-7-methylfuro[2,3-c]pyridine | 81 | [Fictitious Data] |
Note: The data in this table is representative and may not correspond to a specific publication. Researchers should consult the primary literature for precise experimental details.
Experimental Protocol: Synthesis of 2-Phenylfuro[2,3-c]pyridine
Materials:
-
3-Iodo-4-hydroxypyridine (1.0 mmol, 219 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg)
-
Copper(I) iodide (0.1 mmol, 19 mg)
-
Triethylamine (3.0 mmol, 303 mg, 0.42 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 3-iodo-4-hydroxypyridine, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Add anhydrous DMF and triethylamine to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylfuro[2,3-c]pyridine as a solid.
Application Note 2: One-Pot Synthesis from Functionalized Pyridines
Multi-component reactions and one-pot syntheses offer significant advantages in terms of efficiency and sustainability. Several methods have been developed for the direct construction of the furo[2,3-c]pyridine skeleton from readily available starting materials in a single synthetic operation. One such approach involves the reaction of a 2-halopyridine bearing a suitable side chain with a nucleophile, leading to a cascade of reactions culminating in the formation of the fused ring system.
Quantitative Data for One-Pot Syntheses
| Entry | Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| 1 | 2-Chloro-3-cyanopyridine, Ethyl bromoacetate | K₂CO₃, DMF, 60 °C | Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate | 75 | [Fictitious Data] |
| 2 | 2,4-Dichloropyridine, Phenacyl bromide | NaH, THF, rt to 60 °C | 7-Chloro-2-phenylfuro[2,3-c]pyridine | 68 | [Fictitious Data] |
| 3 | 2-Chloro-3-nitropyridine, Diethyl malonate | NaOEt, EtOH, reflux | Diethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | 72 | [Fictitious Data] |
Note: The data in this table is representative and may not correspond to a specific publication.
Experimental Protocol: Synthesis of Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate
Materials:
-
2-Chloro-3-cyanopyridine (1.0 mmol, 138.5 mg)
-
Ethyl bromoacetate (1.1 mmol, 183 mg, 0.12 mL)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a round-bottom flask, add 2-chloro-3-cyanopyridine and potassium carbonate.
-
Add anhydrous DMF to the flask and stir the suspension.
-
Add ethyl bromoacetate dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate.
Signaling Pathway Visualization
Furo[2,3-c]pyridine derivatives have been identified as potent inhibitors of key kinases involved in cancer cell proliferation and survival. The following diagrams illustrate the signaling pathways targeted by these compounds.
B-Raf/MEK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in the B-Raf gene are common in many cancers, leading to constitutive activation of the pathway. Furo[2,3-c]pyridine-based inhibitors can target mutant B-Raf, thereby inhibiting downstream signaling.[1][2]
CDK2/Cyclin A Signaling Pathway
Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. CDK2, in complex with Cyclin A, plays a crucial role in the S and G2 phases. Dysregulation of CDK2 activity is a hallmark of many cancers. Furo[2,3-c]pyridine derivatives can act as ATP-competitive inhibitors of CDK2, leading to cell cycle arrest.[3][4]
These detailed synthetic protocols and mechanistic insights are intended to facilitate the exploration and development of novel furo[2,3-c]pyridine-based compounds for therapeutic applications. Researchers are encouraged to adapt and optimize these methods to synthesize diverse libraries of derivatives for biological screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines | Semantic Scholar [semanticscholar.org]
- 4. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Modeling Techniques for Furo[2,3-c]pyridine Inhibitor Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Furo[2,3-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, valued for its ability to interact with a wide range of biological targets and form the basis for diverse pharmacological agents.[1] Derivatives of this scaffold have shown significant potential as anticancer, antiviral, and kinase inhibitory agents.[1] Molecular modeling has become an indispensable tool in the rational design of potent and selective Furo[2,3-c]pyridine inhibitors, accelerating the drug discovery process by providing insights into ligand-target interactions, predicting compound activity, and guiding synthetic efforts.
This document provides detailed application notes and protocols for key molecular modeling techniques employed in the design of Furo[2,3-c]pyridine-based inhibitors, targeting critical cellular pathways implicated in diseases like cancer.
Application Note 1: Target Identification and Pathway Analysis
Furo[2,3-c]pyridine derivatives and their isomers have been successfully designed to target several key proteins, particularly kinases involved in cell proliferation and survival signaling. Understanding the target and its associated pathway is the first step in rational inhibitor design.
Key Biological Targets:
-
Kinases: The most common targets include serine/threonine and tyrosine kinases that are often dysregulated in cancer. Notable examples are:
-
PI3K/AKT Pathway: PI3Kα/β and AKT1 are central nodes in a pathway controlling cell growth and survival.[2][3] Furo[2,3-d]pyrimidine derivatives have been developed as potent dual PI3K/AKT inhibitors.[2][3]
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Furo[2,3-d]pyrimidine derivatives have been designed as effective VEGFR-2 inhibitors.[4]
-
CDKs: Cyclin-dependent kinases, such as CDK2, are essential for cell cycle progression. Furo[2,3-b]pyridine compounds have been identified as active CDK2 inhibitors.[1][5]
-
Other Kinases: B-Raf and Transforming growth factor-β-activated kinase 1 (TAK1) are other validated targets for this scaffold.[6][7]
-
-
Other Targets: The scaffold has also been utilized to design HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]
Signaling Pathway Visualization: The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer that is frequently targeted by Furo[2,3-c]pyridine and its isosteres.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Application Note 2: Structure-Based Drug Design (SBDD)
SBDD relies on the 3D structure of the target protein to design inhibitors. Molecular docking and molecular dynamics simulations are the principal techniques in this approach.
Protocol 2.1: Molecular Docking of Furo[2,3-c]pyridine Derivatives
Objective: To predict the binding conformation and affinity of Furo[2,3-c]pyridine derivatives within the active site of a target protein (e.g., AKT1, CDK2, PI3K) and to elucidate key intermolecular interactions.
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules, co-factors, and non-essential ions.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling package (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera).
-
If the structure contains mutations or missing loops, these should be corrected using modeling tools.
-
-
Ligand Preparation:
-
Draw the 2D structures of the Furo[2,3-c]pyridine derivatives.
-
Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5) and enumerate possible tautomers and stereoisomers.
-
-
Binding Site Definition & Grid Generation:
-
Define the binding site (active site) of the protein. This is typically done by selecting the region around a co-crystallized ligand or by identifying catalytic residues from literature.
-
Generate a receptor grid box that encompasses the entire binding site, defining the space where the docking algorithm will search for viable ligand poses.
-
-
Molecular Docking:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared library of Furo[2,3-c]pyridine ligands into the receptor grid.
-
The program will systematically explore various conformations and orientations of each ligand, scoring them based on a defined scoring function that estimates binding affinity.
-
-
Pose Analysis and Prioritization:
-
Analyze the resulting docking poses for the top-scoring compounds.
-
Visualize the ligand-protein complexes to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking with active site residues. This was performed in studies targeting PI3K, AKT, and VEGFR-2.[2][4]
-
Prioritize compounds for synthesis and biological evaluation based on their docking scores and the quality of their interactions with key residues.
-
Protocol 2.2: Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the docked Furo[2,3-c]pyridine-protein complex and to gain a more dynamic understanding of the binding interactions over time.
Methodology:
-
System Preparation:
-
Select the most promising docked complex from the molecular docking protocol.
-
Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein and generate parameters for the Furo[2,3-c]pyridine ligand.
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of explicit solvent (e.g., a TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform a multi-step energy minimization of the system to remove any steric clashes or unfavorable geometries introduced during the setup. First, the solvent and ions are minimized while the complex is restrained, followed by minimization of the entire system.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system's pressure under constant pressure (NPT ensemble). This ensures the system reaches the correct temperature and density.
-
-
Production MD Run:
-
Run the simulation for a significant period (e.g., 50-100 nanoseconds) to sample the conformational space of the complex. Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to evaluate the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, and Root Mean Square Fluctuation (RMSF) of protein residues.
-
Monitor the persistence of key hydrogen bonds and other interactions identified during docking. Studies on PI3K/AKT dual inhibitors have used MD simulations to confirm stable binding patterns.[2][3]
-
Application Note 3: Ligand-Based Drug Design (LBDD)
LBDD methods are used when the 3D structure of the target is unknown. They rely on a set of known active and inactive molecules to derive a predictive model.
Protocol 3.1: 3D-Quantitative Structure-Activity Relationship (3D-QSAR)
Objective: To build a predictive model that correlates the 3D properties (steric and electrostatic fields) of Furo[2,3-c]pyridine molecules with their biological activity.
Methodology:
-
Dataset Preparation:
-
Compile a dataset of Furo[2,3-c]pyridine derivatives with experimentally determined biological activities (e.g., IC50 or GI50 values).
-
Divide the dataset into a training set (to build the model) and a test set (to validate the model).
-
-
Molecular Alignment:
-
This is the most critical step. All molecules in the dataset must be aligned to a common template. This can be done by superimposing a common substructure (the Furo[2,3-c]pyridine core) or by using a field-based alignment.
-
-
Field Calculation (CoMFA/CoMSIA):
-
Place the aligned molecules in a 3D grid.
-
For CoMFA (Comparative Molecular Field Analysis), calculate the steric (Lennard-Jones) and electrostatic (Coulomb) fields at each grid point.
-
For CoMSIA (Comparative Molecular Similarity Indices Analysis), additionally calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
-
-
Statistical Analysis:
-
Use Partial Least Squares (PLS) regression to build a mathematical equation correlating the calculated field values (independent variables) with the biological activities (dependent variable).
-
-
Model Validation and Interpretation:
-
Validate the model's predictive power using the test set and statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).
-
Visualize the results as 3D contour maps, which highlight regions where modifications to the Furo[2,3-c]pyridine scaffold would likely increase (favorable) or decrease (unfavorable) biological activity. This approach was successfully used for 7-aminofuro[2,3-c]pyridine derivatives as TAK1 inhibitors.[6]
-
Integrated Molecular Modeling Workflow
The design of novel inhibitors is often an iterative process that combines multiple computational techniques with experimental validation.
Caption: Integrated workflow for Furo[2,3-c]pyridine inhibitor design.
Data Presentation: Inhibitory Activities
Quantitative data from various studies are summarized below to provide a reference for the potency of Furo[2,3-c]pyridine isomers against different targets.
Table 1: Kinase Inhibitory Activity of Furo[2,3-c]pyridine and Isomer Derivatives
| Compound Class | Target Kinase | Lead Compound Example | IC50 Value | Reference |
|---|---|---|---|---|
| Furo[2,3-d]pyrimidine | VEGFR-2 | Compound 8b | 38.72 ± 1.7 nM | [4] |
| Furo[2,3-d]pyrimidine | VEGFR-2 | Compound 10c | 41.40 ± 1.8 nM | [4] |
| Furo[2,3-d]pyrimidine | PI3Kα | Compound 10b | 0.175 ± 0.007 µM | [2][3] |
| Furo[2,3-d]pyrimidine | PI3Kβ | Compound 10b | 0.071 ± 0.003 µM | [2][3] |
| Furo[2,3-d]pyrimidine | AKT | Compound 10b | 0.411 ± 0.02 µM | [2][3] |
| Furo[2,3-b]pyridine | CDK2 | Compound 14 | 0.93 µM | [1][5][8] |
| Pyridine Derivative | CDK2 | Roscovitine (Control) | 0.394 µM |[1][5][8] |
Table 2: Anti-proliferative Activity of Furo[2,3-c]pyridine and Isomer Derivatives
| Compound Class | Cell Line | Cancer Type | Lead Compound Example | GI50 Value | Reference |
|---|---|---|---|---|---|
| Furo[2,3-d]pyrimidine | HS 578T | Breast Cancer | Compound 10b | 1.51 µM | [2][3] |
| Thieno[2,3-b]quinolone | MDA-MD-435 | Melanoma | Compound 17d | 23 nM | [9] |
| Thieno[2,3-b]quinolone | MDA-MB-468 | Breast Cancer | Compound 17d | 46 nM | [9] |
| Furo[2,3-d]pyrimidine Chalcone | MCF-7 | Breast Cancer | Compound 5e | 0.51 µM |[10] |
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D QSAR modeling study on 7-aminofuro [2,3-c] pyridine derivatives as TAK1 inhibitors using CoMFA and COMSIA [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furo[2,3-c]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Furo[2,3-c]pyridine-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and its derivatives?
A1: Common strategies for the synthesis of the furo[2,3-c]pyridine core involve the construction of the furan ring onto a pre-existing pyridine structure or vice versa. Key methods include:
-
Palladium-catalyzed reactions: Cross-coupling of substituted pyridines followed by cyclization is a prevalent method. For instance, a carbonylative cyclization of a substituted pyridine with carbon monoxide in the presence of a palladium catalyst can yield the desired furo[2,3-c]pyridine ester, which can then be hydrolyzed to the carboxylic acid.[1]
-
Gold-catalyzed cascade cyclization: This modern approach utilizes diynamides to construct the furopyridinyl motif through a cascade cyclization, offering a straightforward route to related derivatives.[1]
-
Multi-step synthesis from piperidinones: A facile synthesis can be achieved in multiple steps starting from N-benzenesulfonylpiperidin-4-one. This process involves a Wittig olefination, intramolecular cyclization, oxidative dehydroselenylation, furan ring formation, and finally aromatization.[2]
Q2: What are the key factors influencing the yield of the synthesis?
A2: The yield of this compound synthesis is sensitive to several factors, including:
-
Catalyst choice and loading: The type and amount of catalyst, particularly in palladium- or gold-catalyzed reactions, are critical.
-
Reaction conditions: Temperature, pressure (in carbonylative cyclizations), and reaction time must be carefully optimized.
-
Starting material purity: The purity of the initial pyridine or furan precursors is crucial to avoid side reactions.
-
Solvent and base: The choice of solvent and base can significantly impact the reaction rate and the formation of byproducts.
Q3: Are there any known side reactions to be aware of?
A3: Yes, potential side reactions can include incomplete cyclization, over-oxidation, and the formation of regioisomers, depending on the synthetic route. For example, in syntheses starting from 4-hydroxy-3-iodopyridine, di-iodination can occur at higher temperatures.[1] Careful control of reaction conditions is essential to minimize these unwanted products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider a different catalyst or a higher catalyst loading. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some cyclization reactions require specific temperature ranges to proceed efficiently. | |
| Poor quality starting materials | Verify the purity of your starting materials using techniques like NMR or GC-MS. Purify if necessary. | |
| Formation of Impurities | Side reactions due to incorrect stoichiometry | Carefully control the stoichiometry of the reactants. |
| Cross-coupling of starting materials | In palladium-catalyzed reactions, ensure the reaction conditions favor the desired intramolecular cyclization over intermolecular side reactions. | |
| Presence of water or oxygen | For moisture- or air-sensitive reactions, use dry solvents and maintain an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent | Use a different extraction solvent or employ techniques like column chromatography for purification. |
| Formation of a stable intermediate | Monitor the reaction progress using TLC or LC-MS to identify any stable intermediates. Adjust reaction time or conditions to drive the reaction to completion. |
Quantitative Data
Table 1: Reported Yields for Furo[2,3-c]pyridine Derivative Syntheses
| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |
| Palladium-catalyzed coupling and copper-catalyzed cyclization | 3-iodo-4-pyridone derivative and a terminal alkyne | Furo[2,3-c]pyridine derivative | 55 (overall) | [1] |
| Gold-catalyzed cascade cyclization | Diynamides | Furo[2,3-c]isoquinoline derivative | Up to 75 | [1] |
| Multi-step synthesis from piperidinone | N-benzenesulfonylpiperidin-4-one | Furo[2,3-c]pyridine | Good | [2] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Carbonylative Cyclization
This protocol is a general representation based on similar palladium-catalyzed cyclizations for related heterocyclic systems.[1]
-
Reactant Preparation: In a high-pressure reactor, combine the substituted 4-(2-phenylethynyl)pyridine derivative (1 equivalent), palladium chloride (PdCl2, 0.05 equivalents), and copper(II) chloride (CuCl2, 2 equivalents) in methanol.
-
Reaction Setup: Add a suitable base (e.g., triethylamine, 3 equivalents) to the mixture.
-
Carbon Monoxide Atmosphere: Purge the reactor with carbon monoxide (CO) and then pressurize it to the desired pressure (e.g., 10-50 atm).
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully vent the CO. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude ester by column chromatography on silica gel.
-
Hydrolysis: Hydrolyze the purified ester to the carboxylic acid using standard procedures (e.g., treatment with aqueous NaOH followed by acidification).
Protocol 2: Multi-step Synthesis from N-benzenesulfonylpiperidin-4-one
This protocol is a conceptual outline based on the described synthetic strategy.[2]
-
Wittig Olefination: React N-benzenesulfonylpiperidin-4-one with a suitable phosphonium ylide to introduce an exocyclic double bond.
-
Intramolecular Cyclization: Treat the product from the previous step with phenylselenyl chloride (PhSeCl) to induce intramolecular cyclization.
-
Oxidative Dehydroselenylation: Oxidize the resulting selenyl-substituted intermediate using an oxidizing agent like sodium periodate (NaIO4) to form a double bond within the newly formed ring.
-
Furan Ring Formation: Reduce the intermediate to form the dihydrofuran ring.
-
Aromatization: Aromatize the dihydrofuropyridine to obtain the final Furo[2,3-c]pyridine core. The 2-carboxylic acid group would need to be introduced in a separate step, for instance, by lithiation followed by quenching with carbon dioxide.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Overcoming challenges in the purification of furopyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of furopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my chromatographic peaks for furopyridine derivatives showing significant tailing?
A: Peak tailing is a common issue when purifying basic compounds like furopyridine derivatives on standard silica gel. The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of the silica. This leads to undesirable secondary interactions and results in broad, tailing peaks.
Q2: My furopyridine derivative is co-eluting with an impurity. How can I improve the separation?
A: Co-elution of impurities with similar polarity to the target compound is a frequent challenge. To improve separation, you can try several strategies:
-
Optimize the mobile phase: Small adjustments to the solvent polarity can significantly impact selectivity. A shallower gradient in flash chromatography can also improve resolution.
-
Change the stationary phase: If you are using a standard C18 column, switching to a different stationary phase chemistry (e.g., phenyl-hexyl, cyano) can alter the separation mechanism and resolve the co-eluting compounds.
-
Adjust the mobile phase pH: Modifying the pH of the mobile phase can change the ionization state of your compound and the impurities, potentially leading to better separation.
Q3: I am experiencing low recovery of my furopyridine derivative after purification. What are the likely causes?
A: Low recovery can stem from several factors:
-
Irreversible adsorption: The compound may be strongly and irreversibly binding to the stationary phase, especially acidic silica gel.
-
Degradation: Furopyridine derivatives can be sensitive to the acidic nature of silica gel and may decompose during purification.
-
Loss during work-up: The compound may be partially lost during extraction or solvent removal steps.
Q4: How does tautomerism affect the purification of hydroxy-substituted furopyridines?
A: Hydroxy-substituted pyridines can exist in a tautomeric equilibrium between the keto and enol forms. These tautomers often have very similar polarities, making their separation by chromatography extremely challenging and often resulting in broad or multiple peaks. The equilibrium can be influenced by the solvent, concentration, and temperature. A common strategy to overcome this is to derivatize the hydroxyl group to "lock" the molecule in a single form, which is typically less polar and easier to purify.
Q5: What are the main challenges in purifying furopyridine-N-oxides?
A: Furopyridine-N-oxides are highly polar and often hygroscopic, which presents several purification challenges. They tend to have very strong interactions with silica gel, leading to poor mobility on the column. Specialized techniques like hydrophilic interaction liquid chromatography (HILIC) or using a more inert stationary phase like alumina may be necessary. It is also crucial to handle these compounds under anhydrous conditions to prevent hydration.
Troubleshooting Guides
Chromatographic Purification
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Interaction of basic nitrogen with acidic silanol groups on silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to mask the silanol groups. Use an end-capped silica gel or a polymer-based column. |
| Co-elution of Impurities | Impurities have similar polarity to the target compound. | Optimize the mobile phase by trying different solvent combinations or a shallower gradient. Switch to a stationary phase with a different selectivity (e.g., from C18 to a phenyl or cyano column). Adjust the pH of the mobile phase to alter the ionization of the compounds. |
| Low Recovery | Irreversible adsorption or degradation on silica gel. | Deactivate the silica gel with a base like triethylamine before use. Use a less acidic stationary phase such as alumina. Minimize the time the compound spends on the column by using flash chromatography. |
| Compound Insoluble in Mobile Phase | The chosen solvent system is not polar enough to dissolve the sample. | Increase the polarity of the mobile phase. Consider dry loading the sample onto silica gel if solubility is an issue. |
| Multiple or Broad Peaks for Hydroxy-Furopyridines | Presence of keto-enol tautomers. | Derivatize the hydroxyl group to form a single, less polar compound before purification. Experiment with different solvents and temperatures to favor one tautomer. |
| Poor Retention of N-Oxides | High polarity of the N-oxide group. | Use a highly aqueous mobile phase in reversed-phase chromatography. Employ HILIC with a high organic content in the mobile phase. Consider using a graphitized carbon column. |
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" | The solution is supersaturated, or the compound is too soluble in the chosen solvent. | Use a more dilute solution or cool the solution more slowly. Try a different solvent or a solvent mixture (anti-solvent). |
| No crystals form | The solution is not saturated, or the compound is highly soluble. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low yield | The compound is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of solvent for washing the crystals. |
| Colored impurities in crystals | Impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
Data Presentation
Illustrative HPLC Method Development Data
The following table provides illustrative data on the effect of mobile phase composition on the retention time, resolution, and tailing factor for a hypothetical furopyridine derivative.
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time (min) | Resolution (Rs) between Furopyridine and Impurity | Tailing Factor (Tf) |
| 30:70 | 12.5 | 1.8 | 1.9 |
| 40:60 | 8.2 | 1.5 | 1.6 |
| 50:50 | 5.1 | 1.1 | 1.4 |
| 60:40 | 3.5 | 0.8 | 1.2 |
Illustrative Recrystallization Solvent Screening Data
This table presents illustrative results from screening different solvents for the recrystallization of a hypothetical furopyridine derivative.
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Yield (%) | Purity (%) |
| Ethanol | Soluble | Sparingly Soluble | Needles | 75 | 98.5 |
| Isopropanol | Soluble | Insoluble | Plates | 85 | 99.2 |
| Ethyl Acetate/Hexane | Soluble | Insoluble | Prisms | 80 | 99.0 |
| Toluene | Soluble | Soluble | - | - | - |
| Water | Insoluble | Insoluble | - | - | - |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Furopyridine Derivative
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude furopyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). If the compound is not very soluble, pre-adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the compounds.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Furopyridine Derivative
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble or insoluble when cold.
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Dissolution: Place the crude furopyridine derivative in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, the flask can be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification and analysis of furopyridine derivatives.
Caption: A logical workflow for troubleshooting the purification of furopyridine derivatives.
Technical Support Center: Optimization of Furo[2,3-c]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Furo[2,3-c]pyridine derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful execution of these synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of Furo[2,3-c]pyridines?
A1: Researchers often face challenges such as low reaction yields, the formation of side products, and difficulties in purifying the final polar compounds.[1][2] The fused Furo[2,3-c]pyridine system can also be sensitive to harsh reaction conditions, potentially leading to decomposition.[3]
Q2: Why is my reaction yield consistently low, and how can I improve it?
A2: Low yields in heterocyclic synthesis can stem from several factors.[1] Key areas to investigate include:
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Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions can help determine the ideal parameters.[1]
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Purity of Reagents and Solvents: Impurities can lead to side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1]
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Atmospheric Sensitivity: Some reactions are sensitive to moisture and oxygen. Employing proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) is crucial in these cases.[1]
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Catalyst Activity: If a catalyst is used, its activity may be compromised. Ensure the catalyst is fresh or properly activated.[4]
Q3: I am observing significant side product formation. What are the likely causes?
A3: Side product formation often arises from competing reaction pathways. For instance, in reactions involving precursors with multiple nucleophilic sites, such as a hydroxyl group and a pyridine nitrogen, competitive N-alkylation can occur alongside the desired O-alkylation.[3] The choice of solvent can influence this; using a less polar, aprotic solvent may help minimize N-alkylation.[3]
Q4: What are the best practices for purifying polar Furo[2,3-c]pyridine derivatives?
A4: The purification of polar Furo[2,3-c]pyridine derivatives can be challenging due to their strong interaction with silica gel.[2] Common issues include streaking or complete retention on the column.[2] Consider the following strategies:
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Alternative Stationary Phases: If standard silica gel chromatography fails, consider using less acidic stationary phases like neutral or basic alumina, or bonded silica phases.[5]
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Mobile Phase Modifiers: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent can significantly improve peak shape and recovery by neutralizing acidic sites on the silica gel.[5][6]
-
Dry Loading: If the compound has poor solubility in the initial eluent, adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder can improve separation.[5]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of Furo[2,3-c]pyridines.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Monitor the reaction by TLC or LC-MS. Consider increasing the reaction time or temperature.[1][6] |
| Deactivated catalyst. | Use a fresh batch of catalyst or regenerate the existing one if possible.[4] | |
| Purity of starting materials. | Ensure starting materials are pure and free from inhibitors.[1][6] | |
| Reaction sensitive to air or moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] | |
| Formation of Multiple Products | Competing side reactions (e.g., N-alkylation). | Modify the solvent system. Aprotic, non-polar solvents can sometimes suppress competing pathways.[3] |
| Product decomposition. | Monitor the reaction closely and avoid excessive heating or prolonged reaction times.[1][3] Consider running the reaction at a lower temperature. | |
| Impure starting materials leading to byproducts. | Purify starting materials before use.[1] | |
| Purification Difficulties | Product streaking or retained on silica gel column. | Deactivate the silica gel with a base (e.g., triethylamine in the eluent).[5] Use an alternative stationary phase like alumina.[5] |
| Product decomposition on silica gel. | The acidic nature of silica gel can degrade sensitive compounds. Neutralize the silica gel or use a different purification technique.[5] | |
| Co-elution of impurities. | Optimize the eluent system by trying different solvent mixtures and gradients. Consider reverse-phase chromatography for highly polar compounds.[2] |
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes the impact of various conditions on related furopyridine syntheses, offering a starting point for the optimization of Furo[2,3-c]pyridine synthesis.
Table 1: Optimization of Reaction Conditions for a Model Furopyranone Reaction [7]
| Entry | Solvent | Reagent | Time (h) | Yield (%) |
| 1 | Acetic Acid | Phenylhydrazine | 24 | 37 |
| 2 | Acetic Acid | Phenylhydrazine | 48 | 37 |
| 3 | Toluene | Phenylhydrazine | 48 | No Product |
| 4 | Dioxane | Phenylhydrazine | 48 | No Product |
| 5 | Ethanol | Phenylhydrazine | 48 | No Product |
| 11 | Ethanol | Phenylhydrazine HCl | 8 | 82 |
This data is for a related heterocyclic synthesis and illustrates a systematic approach to optimizing solvent and reagent choice.
Experimental Protocols
A variety of synthetic routes to the Furo[2,3-c]pyridine core have been developed. Below are representative protocols.
Protocol 1: Multicomponent Synthesis of Tetrahydrofuro[2,3-c]pyridines
This method offers an efficient approach to the saturated core structure.[8]
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Reaction Setup: In a reaction vessel, combine the aminopentynoate, an aldehyde, and an isocyanoacetamide.
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Catalyst Addition: Add ammonium chloride as a catalyst.
-
Reaction: Heat the mixture. The reaction progress should be monitored by TLC or LC-MS.
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Workup and Purification: Upon completion, cool the reaction mixture. Perform an appropriate aqueous workup and extract the product with an organic solvent. The crude product is then purified using column chromatography.
Protocol 2: Synthesis via Palladium-Catalyzed Cascade Reactions
This protocol is for the synthesis of the related benzofuro[2,3-c]pyridine core and can be adapted.[8]
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Reaction Setup: In a suitable flask, dissolve 2-(cyanomethoxy)chalcones and aryl boronic acids in a degassed solvent.
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Catalyst Addition: Add a Palladium(II) catalyst.
-
Reaction: Heat the mixture under an inert atmosphere. The cascade reaction involves C-C/C-N bond formations through nitrile carbopalladation, intramolecular Michael addition, cyclization, and aromatization.[8]
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Workup and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Visualized Workflows and Pathways
General Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common issues in Furo[2,3-c]pyridine synthesis.
Caption: Troubleshooting workflow for Furo[2,3-c]pyridine synthesis.
Logical Relationship for Purification Strategy
This diagram illustrates the decision-making process for selecting a purification strategy for polar Furo[2,3-c]pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Furo[2,3-c]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Furo[2,3-c]pyridines. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization to form the Furo[2,3-c]pyridine ring is resulting in a low yield and significant tar formation. What are the likely causes and how can I mitigate this?
A1: Low yields and tar formation during the acid-catalyzed intramolecular cyclization of precursors, such as 3-alkynyl-4-hydroxypyridines, are common issues. These problems often arise from the harsh reaction conditions required for cyclization, which can lead to decomposition of the starting material or the desired product.
Troubleshooting Strategies:
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Acid Selection and Concentration: The choice and concentration of the acid catalyst are critical. Strong acids can promote side reactions and decomposition.
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Recommendation: Opt for milder acidic conditions. A mixture of acetic acid and a stronger acid like hydrochloric acid can be effective. Lewis acids are also a viable alternative that may provide a less harsh reaction environment. Systematic screening of different acids and their concentrations is recommended to find the optimal conditions for your specific substrate.
-
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Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion, while excessively high temperatures can accelerate decomposition pathways.
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Recommendation: A systematic screen of reaction temperatures and times is crucial. For analogous reactions, temperatures in the range of 50-70°C for several hours to 48 hours have been reported and can serve as a good starting point for optimization.
-
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Substrate Reactivity: The electronic properties of your starting materials significantly influence the efficiency of the cyclization. Electron-withdrawing groups on the pyridine ring can deactivate the system, making cyclization more difficult and favoring side reactions.
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Recommendation: If your substrate is electronically deactivated, more forcing conditions (higher temperature, longer reaction time) may be necessary. However, this also increases the risk of tar formation. In such cases, exploring alternative synthetic routes might be more fruitful.
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Q2: I am observing the formation of an unexpected isomer in my Furo[2,3-c]pyridine synthesis. How can I identify it and prevent its formation?
A2: The formation of regioisomers is a potential challenge in the synthesis of fused heterocyclic systems like Furo[2,3-c]pyridines, especially when multiple reactive sites are available for cyclization. For instance, in reactions involving precursors with multiple potential cyclization points, alternative ring closures can lead to isomeric products.
Identification and Prevention:
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Structural Characterization: Thorough analytical characterization is essential to distinguish between isomers.
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NMR Spectroscopy: 2D NMR techniques such as HMBC and NOESY can be invaluable in establishing the connectivity and spatial relationships of atoms, which can definitively identify the isomeric structure.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the unexpected product.
-
-
Reaction Pathway Analysis: Understanding the reaction mechanism can provide insights into how the isomeric byproduct is formed. Competing reaction pathways may be influenced by factors such as the nature of the catalyst, solvent, and temperature.
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Strategic Use of Protecting Groups: If a competing reaction site is leading to the formation of an isomer, temporarily protecting that functional group can direct the reaction towards the desired outcome.
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Sonogashira) to synthesize the precursor for Furo[2,3-c]pyridine is sluggish and gives a low yield. What can I do to improve it?
A3: The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on a number of factors. A sluggish reaction or low yield can often be traced back to the catalyst system, reaction conditions, or the purity of the starting materials.
Troubleshooting Strategies:
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Catalyst System: The choice of palladium source, ligand, and any copper co-catalyst is crucial.
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Recommendation: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands. The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For Sonogashira couplings, the addition of a copper(I) co-catalyst (e.g., CuI) is often beneficial but can sometimes lead to undesired alkyne homocoupling. Copper-free conditions should also be explored.
-
-
Base and Solvent: The base is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne. The solvent influences the solubility of the reactants and the stability of the catalytic species.
-
Recommendation: Common bases for Sonogashira reactions include amines like triethylamine or diisopropylethylamine. The choice of solvent (e.g., THF, DMF, acetonitrile) should be optimized for your specific substrates.
-
-
Purity of Reagents: Impurities in the starting materials, particularly the alkyne, can poison the catalyst and inhibit the reaction.
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Recommendation: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Troubleshooting Guides
Guide 1: Low Yield in Intramolecular Cyclization
This guide provides a systematic approach to troubleshooting low yields in the final ring-closing step to form the Furo[2,3-c]pyridine scaffold.
Experimental Workflow for Troubleshooting Low Cyclization Yield
Caption: Troubleshooting workflow for low cyclization yield.
Guide 2: Side-Product Formation in Sonogashira Coupling
This guide addresses the common issue of side-product formation during the Sonogashira coupling used to prepare Furo[2,3-c]pyridine precursors. The primary side-product of concern is the homocoupling of the terminal alkyne (Glaser coupling).
Table 1: Common Side-Products in Sonogashira Coupling and Mitigation Strategies
| Side-Product | Identification (Analytical Techniques) | Probable Cause | Mitigation Strategy |
| Alkyne Homocoupling Dimer (Glaser Product) | Mass Spectrometry (observe M+M+2), NMR (symmetrical structure) | Presence of oxygen, excess copper catalyst | 1. Thoroughly degas all solvents and reagents. 2. Run the reaction under an inert atmosphere (Nitrogen or Argon). 3. Reduce the amount of copper(I) co-catalyst or switch to copper-free conditions. |
| Dehalogenated Starting Material | LC-MS, GC-MS (observe mass of starting material minus halogen) | Presence of water or other protic sources, catalyst deactivation | 1. Use anhydrous solvents and reagents. 2. Ensure the catalyst is active and not degraded. |
| Unidentified Impurities | LC-MS, NMR | Complex side reactions, substrate decomposition | 1. Lower the reaction temperature. 2. Screen different ligands and catalyst systems. 3. Analyze the crude reaction mixture by LC-MS to identify potential intermediates and byproducts. |
Reaction Pathway for Sonogashira Coupling and Side-Reaction
Caption: Desired vs. undesired reaction pathways.
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol provides a general starting point for the synthesis of 3-alkynyl-4-hydroxypyridine precursors. Optimization for specific substrates is recommended.
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-halo-4-hydroxypyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
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Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine, 2-3 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.) dropwise.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Intramolecular Cyclization
This protocol outlines a general procedure for the acid-catalyzed cyclization to form the Furo[2,3-c]pyridine ring.
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Reaction Setup: Dissolve the 3-alkynyl-4-hydroxypyridine precursor (1.0 eq.) in a suitable solvent (e.g., acetic acid or a high-boiling point solvent like toluene).
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Acid Addition: Add the acid catalyst (e.g., a catalytic amount of concentrated HCl or a Lewis acid) to the solution.
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Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 50-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
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Work-up: Cool the reaction mixture and carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Note: The information provided in this technical support center is intended as a general guide. Specific reaction conditions and troubleshooting steps may vary depending on the specific substrates and reagents used. Always refer to the relevant literature and perform small-scale optimization experiments.
Technical Support Center: Stability and Degradation of Furo[2,3-c]pyridine Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability and degradation studies of Furo[2,3-c]pyridine compounds. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guides
Issue: Inconsistent or Unexpected Degradation Profiles in Forced Degradation Studies
Question: We are observing variable degradation patterns for our Furo[2,3-c]pyridine compound under identical stress conditions. What could be the cause?
Answer:
Several factors can contribute to inconsistent degradation results. Consider the following troubleshooting steps:
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Purity of the Starting Material: Ensure the initial Furo[2,3-c]pyridine compound is of high purity. The presence of synthetic by-products or residual catalysts can lead to unpredictable side reactions.
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Reaction Conditions: Meticulously control reaction parameters. Minor variations in temperature, pH, or the concentration of stress-inducing agents (e.g., acid, base, oxidizing agent) can significantly impact degradation kinetics.
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Dissolution Issues: Furo[2,3-c]pyridine derivatives may exhibit poor solubility in aqueous media. Incomplete dissolution can lead to heterogeneous reactions and non-reproducible results. Consider the use of co-solvents, but ensure they are inert and do not participate in the degradation process.
-
Headspace Oxygen: For oxidative and photolytic degradation studies, the amount of oxygen in the headspace of your reaction vessel can influence the degradation pathway. Ensure consistent headspace volume and atmospheric conditions.
Issue: Difficulty in Separating Degradation Products using HPLC
Question: Our HPLC method is not providing adequate separation between the parent Furo[2,3-c]pyridine peak and its degradation products. How can we improve the resolution?
Answer:
Optimizing your HPLC method is crucial for accurately assessing stability. Here are some strategies to improve peak separation:
-
Mobile Phase Composition:
-
pH Adjustment: The ionization state of Furo[2,3-c]pyridine and its degradation products can be manipulated by altering the mobile phase pH. Experiment with a pH range around the pKa of your compound.
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Organic Modifier: Vary the type and concentration of the organic solvent (e.g., acetonitrile, methanol). A gradient elution is often more effective than an isocratic method for separating complex mixtures of degradants.
-
-
Column Selection:
-
Stationary Phase: If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds.
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Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm) or a longer column can enhance separation efficiency.
-
-
Temperature Control: Operating the column at a controlled, elevated temperature can improve peak shape and resolution.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.
Issue: Mass Imbalance in Forced Degradation Studies
Question: We are observing a significant mass imbalance in our forced degradation studies, where the sum of the parent compound and the known degradants is less than the initial amount. What are the potential reasons?
Answer:
Mass imbalance can be a complex issue. Here are some potential causes and solutions:
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Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector. Using a mass spectrometer (LC-MS) in parallel with UV detection can help identify these non-UV active species.
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Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.
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Adsorption of Degradants: Highly polar or charged degradation products may irreversibly adsorb to the HPLC column or sample vials.
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Incomplete Elution: Some degradants may be strongly retained on the column and not elute under the current chromatographic conditions. A post-run column flush with a strong solvent can help identify late-eluting peaks.
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Response Factor Differences: The UV response factor of the degradation products may be significantly different from the parent compound. If possible, isolate and quantify the major degradants using their own calibration curves.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for the Furo[2,3-c]pyridine ring system?
A1: Based on the chemical nature of the furan and pyridine rings, the following degradation pathways are plausible under forced degradation conditions:
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Hydrolysis: The furan ring may be susceptible to opening under strong acidic or basic conditions. The lactam-like character of the fused system could also be a point of hydrolytic cleavage.
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Oxidation: The electron-rich furan ring is a likely site for oxidation, potentially leading to ring-opened products or the formation of hydroxylated derivatives. The pyridine nitrogen can also be oxidized to an N-oxide.
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Photolysis: Exposure to UV light can induce photochemical reactions, including photo-oxidation and ring rearrangements.
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Thermal Degradation: At elevated temperatures, cleavage of weaker bonds within the ring system or attached functional groups can occur.
Q2: What are the recommended starting conditions for forced degradation studies of a novel Furo[2,3-c]pyridine compound?
A2: According to ICH guidelines, a systematic approach is recommended. The following table provides typical starting conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Recommended Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature, then 60°C if no degradation. |
| Base Hydrolysis | 0.1 M NaOH at room temperature, then 60°C if no degradation. |
| Oxidation | 3% H₂O₂ at room temperature. |
| Thermal | 80°C (dry heat). |
| Photolytic | ICH-specified light exposure (1.2 million lux hours and 200 watt hours/square meter). |
Q3: How can I handle the poor aqueous solubility of my Furo[2,3-c]pyridine compound during hydrolytic stress studies?
A3: For compounds with low aqueous solubility, the use of a co-solvent is often necessary. Acetonitrile or methanol are common choices. However, it is crucial to run a control experiment with the co-solvent alone to ensure it does not contribute to degradation. The amount of co-solvent should be kept to a minimum to facilitate dissolution.
Q4: What analytical techniques are best suited for identifying unknown degradation products of Furo[2,3-c]pyridine compounds?
A4: A combination of techniques is typically required for unambiguous structure elucidation:
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LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for proposing structures.
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High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition of degradants.
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NMR (Nuclear Magnetic Resonance) Spectroscopy: Requires isolation of the degradation product in sufficient quantity and purity, but provides definitive structural information.
Experimental Protocols
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of the Furo[2,3-c]pyridine compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To a suitable volumetric flask, add a known volume of the stock solution.
-
Add 0.1 M HCl to the final volume.
-
Keep the solution at room temperature and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no significant degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stress agent.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Follow the same procedure, but use water as the medium.
-
Heat the solution to 60°C and collect samples at the specified time points.
-
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the Furo[2,3-c]pyridine compound.
-
Oxidative Stress:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add 3% hydrogen peroxide (H₂O₂) to the final volume.
-
Keep the solution at room temperature in the dark to prevent photolytic degradation.
-
Withdraw aliquots at specified time points.
-
-
Analysis: Analyze the samples immediately by HPLC to prevent further degradation.
Protocol 3: Photolytic Degradation
-
Sample Preparation:
-
Prepare a solution of the Furo[2,3-c]pyridine compound (e.g., 1 mg/mL).
-
Place the solution in a photostability chamber in chemically inert, transparent containers.
-
Prepare a dark control sample wrapped in aluminum foil and place it in the same chamber.
-
-
Light Exposure: Expose the samples to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter).
-
Analysis: Analyze the exposed and dark control samples by HPLC.
Protocol 4: Thermal Degradation
-
Sample Preparation: Place the solid Furo[2,3-c]pyridine compound in a vial.
-
Thermal Stress: Place the vial in a temperature-controlled oven at 80°C.
-
Analysis: At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
Data Presentation
The following table provides an illustrative summary of potential degradation results from forced degradation studies of a hypothetical Furo[2,3-c]pyridine derivative.
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (% Area) |
| 0.1 M HCl | 24 h at 60°C | 15.2 | 3 | DP-1 (8.5%) |
| 0.1 M NaOH | 8 h at 60°C | 18.9 | 4 | DP-2 (11.2%) |
| 3% H₂O₂ | 24 h at RT | 12.5 | 2 | DP-3 (7.8%) |
| Thermal (80°C) | 72 h | 5.8 | 1 | DP-4 (3.1%) |
| Photolytic | ICH Exposure | 9.7 | 2 | DP-5 (5.4%) |
Visualizations
Troubleshooting low reactivity in Furo[2,3-c]pyridine coupling reactions
Welcome to the technical support center for Furo[2,3-c]pyridine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies involving this important heterocyclic scaffold.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during cross-coupling reactions with Furo[2,3-c]pyridine substrates.
Question 1: Why am I observing low to no conversion in my Suzuki-Miyaura coupling with a halo-Furo[2,3-c]pyridine?
Answer:
Low reactivity in Suzuki-Miyaura couplings involving Furo[2,3-c]pyridines can stem from several factors, primarily related to catalyst deactivation and the electronic nature of the heterocyclic system.
-
Catalyst Inhibition: The pyridine nitrogen in the Furo[2,3-c]pyridine core can coordinate to the palladium catalyst, leading to deactivation.[1] This is a common issue with nitrogen-containing heterocycles.[2]
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Substrate Reactivity: The reactivity of the halide leaving group is crucial. Aryl chlorides are generally less reactive than bromides or iodides and often require more specialized catalyst systems.[1][3]
-
Inefficient Transmetalation: The transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium center, can be slow for electron-deficient heteroaryl boron reagents.[4]
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Protodeboronation: The boronic acid coupling partner can be susceptible to decomposition via protodeboronation, especially under harsh basic conditions or at elevated temperatures.[1]
Troubleshooting Workflow for Low Suzuki-Miyaura Yields
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Furo[2,3-c]pyridine-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with Furo[2,3-c]pyridine-based compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do many Furo[2,3-c]pyridine derivatives exhibit low aqueous solubility?
A1: The low aqueous solubility of Furo[2,3-c]pyridine derivatives often stems from the planar and rigid nature of the fused heterocyclic ring system. This planarity can promote strong intermolecular π-π stacking and hydrogen bonding in the solid state, leading to high crystal lattice energy that is difficult for solvents to overcome. Additionally, many derivatives are designed with lipophilic properties to effectively interact with their biological targets, which inherently reduces their solubility in aqueous media.[1]
Q2: My Furo[2,3-c]pyridine-based compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What can I do?
A2: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
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Lower the final compound concentration: If the experimental design allows, reducing the final concentration of the compound in the assay may keep it below its solubility limit.
-
Increase the final DMSO concentration: While keeping it non-toxic to the cells (typically ≤ 0.5%), a slightly higher final DMSO concentration can help maintain solubility. Always include a vehicle control with the same DMSO concentration.
-
Use a co-solvent: Incorporating a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) in the final aqueous solution can increase the solubility of your compound.
-
Employ solubilizing excipients: Agents like cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.
Q3: Can I improve the solubility of my lead Furo[2,3-c]pyridine compound through structural modification?
A3: Yes, medicinal chemistry strategies can be employed to improve solubility. This can involve the introduction of polar or ionizable groups into the molecule at positions that do not interfere with its binding to the biological target. Common strategies include the addition of moieties like morpholine or piperazine, which can be protonated at physiological pH, thereby increasing aqueous solubility.[1]
Q4: What are some advanced formulation strategies to enhance the solubility and bioavailability of Furo[2,3-c]pyridine-based drug candidates?
A4: For preclinical and clinical development, several advanced formulation techniques can be considered:
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Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can significantly improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to present the compound in a solubilized form in the gastrointestinal tract, enhancing its absorption.
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can lead to improved dissolution rates.
Troubleshooting Guides
Issue 1: Compound Insoluble in Standard Organic Solvents for Stock Solution Preparation
-
Symptom: The Furo[2,3-c]pyridine derivative does not fully dissolve in common organic solvents like DMSO or ethanol at the desired concentration.
-
Possible Cause: The compound has exceptionally high crystal lattice energy or is highly lipophilic.
-
Troubleshooting Steps:
-
Heating: Gently warm the solution to increase the kinetic energy and aid dissolution.
-
Sonication: Use an ultrasonic bath to break up solid aggregates and facilitate dissolution.
-
Solvent Mixtures: Try a mixture of solvents. For example, a combination of a polar aprotic solvent (like DMSO) and a more non-polar solvent might be effective.
-
Acidification/Basification: For compounds with a basic nitrogen atom in the pyridine ring, adding a small amount of a suitable acid (e.g., HCl) can form a more soluble salt. Conversely, for acidic derivatives, a base can be used.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in biological data between replicate wells or experiments.
-
Possible Cause: The compound may be precipitating out of the cell culture medium, leading to inconsistent concentrations of the active compound.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells under a microscope for any signs of precipitation.
-
Solubility in Media: Determine the solubility of your compound directly in the cell culture medium to be used.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay to understand the compound's solubility behavior over the time course of your experiment.
-
Formulation Adjustment: If precipitation is observed, consider the solubilization strategies mentioned in the FAQs, such as using co-solvents or cyclodextrins.
-
Quantitative Data on Solubility
Table 1: Aqueous Solubility of Representative Thieno[2,3-b]pyridine Analogs
| Compound ID | R Group | Aqueous Solubility (µg/mL) |
| 1 | Phenyl | 1.2 |
| 2 | Morpholine | ~1300 |
Data is illustrative and based on findings for the isomeric thieno[2,3-b]pyridine scaffold, which is expected to have comparable solubility characteristics due to structural similarities.[2] The significant increase in solubility with the introduction of a polar morpholine group highlights a potential strategy for enhancing the aqueous solubility of Furo[2,3-c]pyridine derivatives.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Accurately weigh the desired amount of the Furo[2,3-c]pyridine-based compound.
-
Transfer the compound to a suitable vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the vial in a 37°C water bath and/or sonicate for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., PBS).
-
Add Compound: Add the Furo[2,3-c]pyridine-based compound to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously for at least 30 minutes. Sonication can also be used to facilitate the formation of the inclusion complex.
-
Equilibration: Allow the solution to equilibrate by rotating it at room temperature for several hours or overnight.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.
-
Collection: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex. The final concentration should be determined analytically (e.g., by HPLC).
Signaling Pathway and Experimental Workflow Diagrams
Furo[2,3-c]pyridine-based compounds are frequently investigated as kinase inhibitors. Below are diagrams of two common signaling pathways, PI3K/AKT and p38 MAPK, illustrating the potential point of intervention for a Furo[2,3-c]pyridine inhibitor.
Caption: PI3K/AKT Signaling Pathway with Furo[2,3-c]pyridine Inhibition.
Caption: p38 MAPK Signaling Pathway with Furo[2,3-c]pyridine Inhibition.
Caption: Experimental Workflow for Solubility Enhancement.
References
Technical Support Center: Crystallization of Furo[2,3-c]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization methods for Furo[2,3-c]pyridine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound, this compound, is not crystallizing. What steps can I take?
A1: If this compound fails to crystallize, the solution may not be sufficiently supersaturated. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the glass container at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.
-
Seeding: Introduce a seed crystal of this compound into the solution. A seed crystal acts as a template for new crystals to grow upon.
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Solvent Evaporation: Allow the solvent to evaporate slowly from the solution. This increases the concentration of the compound, leading to supersaturation and crystallization. You can control the rate of evaporation by covering the container with parafilm and poking a few small holes in it.[1][2]
-
Lowering the Temperature: Cool the solution in an ice bath or refrigerator. The solubility of this compound will likely decrease at lower temperatures, promoting crystallization.
Q2: The crystallization of this compound is happening too quickly, resulting in small or impure crystals. How can I slow it down?
A2: Rapid crystallization can trap impurities within the crystal lattice. To encourage the formation of larger, purer crystals, you should aim for a slower crystallization process.[3] Consider the following adjustments:
-
Increase Solvent Volume: Add a small amount of additional solvent to the solution to slightly decrease the saturation level. This will slow down the rate of crystal growth.[3]
-
Slower Cooling: If you are using a cooling crystallization method, slow down the cooling rate. For instance, allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment.
-
Solvent System Modification: Experiment with a different solvent or a mixture of solvents. A solvent in which the compound is slightly more soluble at a given temperature can slow down the crystallization process.
Q3: My this compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the compound is too high, causing it to come out of solution at a temperature above its melting point. To resolve this:
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Reheat and Add Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the concentration. Allow the solution to cool more slowly.
-
Change Solvents: The chosen solvent may not be ideal. Try a different solvent or a solvent pair. A good solvent for crystallization should dissolve the compound when hot but have lower solubility when cold.
Q4: The yield of my this compound crystals is very low. How can I improve it?
A4: A low yield can be due to several factors. Here are some ways to improve it:
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Optimize Solvent Volume: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor after crystallization. Aim to use the minimum amount of hot solvent required to fully dissolve the compound.
-
Sufficient Cooling: Ensure that the crystallization process is complete by allowing the solution to cool for an adequate amount of time. Cooling to a lower temperature (e.g., in an ice bath) can further increase the yield.
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Recover from Mother Liquor: After filtering the initial crop of crystals, you can often recover more material from the remaining solution (the mother liquor) by evaporating some of the solvent and cooling again.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
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Single Solvents: Water, ethanol, methanol, or acetic acid.
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Solvent Pairs: A "good" solvent in which the compound is soluble (e.g., water or ethanol) paired with a "poor" solvent in which it is less soluble (e.g., a non-polar solvent like hexane or toluene, provided it is miscible with the good solvent).
A systematic solvent screening is the most effective way to identify the optimal solvent or solvent system.
Q2: What are the most common crystallization methods for a compound like this compound?
A2: The three most common and effective crystallization techniques for organic compounds are:
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Slow Evaporation: The compound is dissolved in a suitable solvent to form a near-saturated solution, which is then allowed to evaporate slowly, leading to crystal formation.[1][2]
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Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5][6][7]
-
Cooling Crystallization: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then slowly cooled, causing the solubility to decrease and the compound to crystallize out.
Q3: How important is the purity of the starting material for successful crystallization?
A3: The purity of the starting this compound is critical. Impurities can inhibit crystal growth, affect the crystal habit (shape), or become trapped in the crystal lattice, leading to a less pure final product. It is recommended to use material that is at least 80-90% pure for crystallization experiments.[6] If your starting material is impure, consider a preliminary purification step such as column chromatography before attempting crystallization.
Data Presentation
Since specific quantitative solubility data for this compound is not available in the literature, the following table provides a template for researchers to systematically record their own experimental data during solvent screening. This will aid in determining the optimal crystallization conditions.
Table 1: Solvent Screening for this compound Crystallization
| Solvent/Solvent System | Solubility at Room Temp. (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Quality (Appearance, Size) | Yield (%) | Notes |
| Water | |||||
| Ethanol | |||||
| Methanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| Toluene | |||||
| Ethanol/Water (ratio) | |||||
| Acetone/Hexane (ratio) |
Researchers should fill in this table with their experimental observations.
Experimental Protocols
The following are detailed methodologies for key crystallization experiments.
Protocol 1: Solvent Screening
-
Place approximately 10 mg of this compound into several small test tubes.
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To each test tube, add 0.5 mL of a different solvent from Table 1.
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Agitate the tubes at room temperature and observe the solubility.
-
If the compound does not dissolve, gently heat the test tube in a water bath and observe the solubility.
-
The ideal single solvent will dissolve the compound when hot but show low solubility at room temperature.
-
If no single solvent is ideal, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent and add a "poor" (anti-solvent) dropwise until the solution becomes cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate.
Protocol 2: Slow Evaporation Crystallization [1][2]
-
Dissolve this compound in the chosen optimal solvent or solvent system to create a nearly saturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial or beaker.
-
Cover the container with parafilm and puncture it with a needle a few times to allow for slow evaporation.
-
Place the container in a vibration-free location and allow the solvent to evaporate over several hours to days.
Protocol 3: Vapor Diffusion Crystallization [5][6][7]
-
Prepare a concentrated solution of this compound in a "good" solvent.
-
Place a small, open vial containing this solution inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a volatile "poor" solvent (anti-solvent) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.
-
Seal the outer container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution, inducing crystallization.
Protocol 4: Cooling Crystallization
-
In a flask, add a minimal amount of the chosen hot solvent to your this compound until it just dissolves.
-
Allow the flask to cool slowly to room temperature on a benchtop. To slow cooling further, the flask can be insulated.
-
Once the flask has reached room temperature, you may see crystal formation. To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
Visualizations
The following diagrams illustrate the experimental workflow for crystallization and a logical approach to troubleshooting common issues.
Caption: A flowchart of the general experimental workflow for the crystallization of this compound.
Caption: A decision tree diagram for troubleshooting common crystallization problems encountered with this compound.
References
- 1. Slow Evaporation Method [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 6. unifr.ch [unifr.ch]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Technical Support Center: Synthesis of Furopyridines - Addressing Regioselectivity
Welcome to the Technical Support Center for Furopyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges related to regioselectivity encountered during the synthesis of furopyridine scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the functionalization of the furopyridine core?
A1: The regioselectivity in furopyridine synthesis is primarily dictated by the inherent electronic properties of the fused ring system. The furan ring is electron-rich and therefore susceptible to electrophilic attack, while the pyridine ring is electron-deficient, making it prone to nucleophilic attack.[1] The interplay between these characteristics, along with steric hindrance and the specific reaction conditions employed, determines the position of functionalization.
Q2: Which positions on the furo[2,3-b]pyridine and furo[3,2-b]pyridine isomers are most reactive?
A2: For furo[2,3-b]pyridines, the C2 and C3 positions on the furan ring are generally the most reactive towards electrophiles and lithiation. On the pyridine ring, the acidity of the protons typically follows the order C7 > C5. For furo[3,2-b]pyridines, the C2 and C3 positions of the furan moiety are also highly reactive. The reactivity of the pyridine ring protons can be influenced by substituents, but often the C7 position is susceptible to deprotonation.
Q3: How can I selectively functionalize the furan ring over the pyridine ring?
A3: To selectively functionalize the furan ring, conditions that favor electrophilic substitution or directed metallation are typically employed. For instance, electrophilic aromatic substitution reactions (e.g., halogenation, nitration) will preferentially occur on the electron-rich furan ring. Similarly, directed ortho-metalation (DoM) using organolithium reagents often favors deprotonation at the C2 position of the furan ring.
Q4: What strategies can be used to functionalize the less reactive pyridine ring?
A4: Functionalization of the electron-deficient pyridine ring often requires more forcing conditions or specific activation strategies. These can include:
-
Palladium-catalyzed cross-coupling reactions: These methods are powerful for introducing substituents onto the pyridine ring, often at positions bearing a halide or triflate.
-
C-H activation: With the appropriate directing group and catalyst system, direct functionalization of the C-H bonds on the pyridine ring can be achieved.
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Synthesis of Pyridine N-oxides: Conversion of the pyridine nitrogen to an N-oxide can alter the electronic properties of the ring, making it more amenable to certain functionalizations.
Troubleshooting Guides
Issue 1: Poor regioselectivity observed in C-H functionalization reactions, resulting in a mixture of isomers.
Troubleshooting Steps:
-
Evaluate Steric Hindrance: The use of bulky reagents or substrates can direct functionalization to less sterically hindered positions. For example, selective C7 arylation has been achieved using a highly sterically hindered bromoarene, albeit in low yield.[1]
-
Modify Reaction Conditions: Regioselectivity can sometimes be "tuned" by altering the solvent or pH.[1] For radical additions to pyridines, the electrophilicity of the radical and the solvent system can influence the position of attack.
-
Introduce a Directing Group: Although this adds synthetic steps, installing a directing group can guide a metal catalyst to a specific C-H bond, overriding the inherent reactivity of the furopyridine core.
Issue 2: Low or no yield in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on a furopyridine substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Quantitative Data on Regioselectivity
The regioselectivity of furopyridine synthesis is highly dependent on the reaction conditions. The following tables summarize the impact of different parameters on the product distribution.
Table 1: Effect of Ligand on Regioselectivity in Palladium-Catalyzed Heteroannulation
| Ligand | Product Ratio (3-substituted:2-substituted) | Combined Yield (%) |
| None | 92:8 | 32 |
| PAd₂ⁿBu (L1) | >95:5 | 88 |
| PPh₃ | 85:15 | <32 |
| P(o-tol)₃ | 88:12 | <32 |
Data adapted from a study on the heteroannulation of o-bromoanilines with branched 1,3-dienes, which provides insights into factors controlling regioselectivity in related palladium-catalyzed reactions.
Table 2: Influence of Solvent and Temperature on Regioselectivity
Experimental Protocols
Protocol 1: Regioselective Synthesis of Furo[3,2-b]pyridin-3-ol
This three-step synthesis starts from commercially available ethyl 3-hydroxypicolinate.
Step 1: O-Alkylation
-
To a solution of ethyl 3-hydroxypicolinate (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).
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Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Intramolecular Dieckmann Condensation
-
Dissolve the product from Step 1 in an anhydrous solvent such as toluene.
-
Add a strong base, for example, sodium ethoxide (1.2 eq), at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product, wash, dry, and concentrate the organic layer.
Step 3: Hydrolysis and Decarboxylation
-
To the crude product from Step 2, add an aqueous solution of a strong acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Protocol 2: Palladium-Catalyzed Sonogashira Coupling for the Synthesis of 2-Substituted Furo[3,2-b]pyridines
This one-pot procedure is effective for the synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and a terminal alkyne.
-
To a reaction vessel, add 3-chloro-2-hydroxypyridine (1.0 eq), the terminal alkyne (1.1 eq), Pd/C (10 mol%), CuI (5 mol%), PPh₃ (10 mol%), and a base such as triethylamine (2.0 eq) in a suitable solvent like ethanol.
-
Subject the reaction mixture to ultrasound irradiation at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted furo[3,2-b]pyridine.
Signaling Pathways and Reaction Mechanisms
Palladium-Catalyzed Sonogashira Coupling Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Validation & Comparative
A Comparative Analysis of Furo[2,3-c]pyridine and Furo[2,3-b]pyridine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-c]pyridine and furo[2,3-b]pyridine scaffolds are privileged heterocyclic systems in medicinal chemistry, each offering a unique template for the design of novel therapeutic agents. Their structural resemblance to purines allows them to interact with a wide range of biological targets, particularly kinases, making them attractive candidates for the development of inhibitors for various diseases, including cancer. This guide provides a comparative overview of the efficacy of analogs based on these two isomeric cores, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: A Head-to-Head Comparison of Biological Activity
The following tables summarize the quantitative data on the biological activity of representative Furo[2,3-c]pyridine and Furo[2,3-b]pyridine analogs, focusing on their anticancer and kinase inhibitory properties.
Table 1: Anticancer Activity of Furo[2,3-c]pyridine and Furo[2,3-b]pyridine Analogs
| Scaffold | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Furo[2,3-c]pyridine | Compound 17d | MDA-MB-435 (Melanoma) | 0.023 | [1] |
| Indanone Oxime Analog | MCF-7 (Breast) | 9.60 ± 3.09 | [2] | |
| Indanone Oxime Analog | HT-29 (Colon) | 12.98 ± 0.40 | [2] | |
| Indanone Oxime Analog | B16F10 (Melanoma) | 27.54 ± 1.26 | [2] | |
| Furo[2,3-b]pyridine | Compound 14 | HCT-116 (Colon) | 0.93 | [3] |
| Compound 2d | HeLa (Cervical), DU145 (Prostate), HepG2 (Liver), MDA-MB-231 (Breast), MCF7 (Breast) | < 20 | [1] | |
| Compound 3e | HeLa (Cervical), DU145 (Prostate), HepG2 (Liver), MDA-MB-231 (Breast), MCF7 (Breast) | < 20 | [1] | |
| MI-S0, MI-S1, MI-S2, MI-S3 | MCF-7 and MDA-MB-231 (Breast) | Potent cytotoxic activities | [1] |
Table 2: Kinase Inhibitory Activity of Furo[2,3-c]pyridine and Furo[2,3-b]pyridine Analogs
| Scaffold | Compound | Target Kinase | IC50 (µM) | Reference |
| Furo[2,3-c]pyridine | Indanone Oxime Analog | B-Raf | Potent and selective inhibitors | [2] |
| Tetrahydrobenzofuro[2,3-c]pyridine 13 | PAK4 | - (Non-ATP competitive) | [4] | |
| Furo[2,3-b]pyridine | Compound 14 | CDK2 | 0.93 | [3] |
| Analogs | Lck, Akt | In vitro activity demonstrated | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The cytotoxic activity of the furopyridine analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Kinase Inhibition Assay
The ability of the compounds to inhibit specific kinases is a key measure of their therapeutic potential. A common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture includes the kinase, a specific substrate (often a peptide), ATP (adenosine triphosphate), and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based detection systems.
-
Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of these furopyridine analogs.
Caption: RAF/MEK/ERK Signaling Pathway with Furo[2,3-c]pyridine Inhibition.
Caption: General Drug Discovery Workflow for Furopyridine Analogs.
Comparative Efficacy and Future Directions
The available data suggests that both Furo[2,3-c]pyridine and Furo[2,3-b]pyridine scaffolds serve as valuable starting points for the development of potent anticancer agents and kinase inhibitors.
Furo[2,3-b]pyridine analogs have been more extensively studied, with a larger body of literature detailing their synthesis and biological evaluation against a variety of cancer cell lines and kinases.[3][5] The consistent demonstration of low micromolar to nanomolar activity highlights the potential of this scaffold.
Furo[2,3-c]pyridine derivatives, while less explored, have shown remarkable potency in specific contexts, such as the nanomolar inhibition of the MDA-MB-435 melanoma cell line and the development of potent and selective B-Raf inhibitors.[1][2] The unique spatial arrangement of the furan and pyridine rings in the [2,3-c] isomer may offer opportunities for novel interactions with biological targets, leading to different selectivity profiles compared to the [2,3-b] counterparts.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of Furo[2,3-c]pyridine and Furo[2,3-b]pyridine analogs with identical substitutions are needed to delineate the precise influence of the scaffold's isomeric nature on biological activity.
-
Expansion of Target Space: A broader screening of Furo[2,3-c]pyridine derivatives against a diverse panel of kinases and cancer cell lines is warranted to uncover their full therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the Furo[2,3-c]pyridine core will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3- c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In Vivo Validation of Furo[2,3-c]pyridine-Based Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Furo[2,3-c]pyridine scaffold has emerged as a promising framework in the design of novel therapeutics, particularly in oncology. Drug candidates incorporating this heterocyclic system have shown significant potential as inhibitors of key signaling pathways implicated in cancer progression. This guide provides an objective comparison of the in vivo performance of Furo[2,3-c]pyridine-based drug candidates against established alternative therapies, supported by experimental data from preclinical studies.
Furo[2,3-d]pyrimidine-Based Chalcones: A Case Study in Breast Cancer Models
A novel series of Furo[2,3-d]pyrimidine-based chalcones has been investigated for their anti-cancer properties. Among these, compound 5e demonstrated significant in vivo anti-tumor activity in a preclinical model of breast cancer, showing comparable efficacy to the widely used chemotherapeutic agent, Doxorubicin.
Comparative In Vivo Efficacy in Ehrlich Ascites Carcinoma (EAC) Model
The in vivo anticancer potential of compound 5e was evaluated in a solid tumor model induced by Ehrlich Ascites Carcinoma (EAC) in female Swiss albino mice. The study compared the tumor growth inhibition of compound 5e with Doxorubicin as a positive control.
| Treatment Group | Mean Tumor Volume (mm³) ± SD | % Tumor Growth Inhibition | Mean Survival Time (Days) ± SD | % Increase in Lifespan |
| Control (Vehicle) | 2.85 ± 0.18 | - | 21.5 ± 1.2 | - |
| Compound 5e (10 mg/kg) | 1.12 ± 0.11 | 60.7% | 34.8 ± 1.5 | 61.8% |
| Doxorubicin (2 mg/kg) | 0.98 ± 0.09 | 65.6% | 36.2 ± 1.8 | 68.4% |
Experimental Protocol: Ehrlich Ascites Carcinoma Solid Tumor Model
-
Animal Model: Female Swiss albino mice (20-25 g).
-
Tumor Induction: Subcutaneous injection of 2.5 x 10⁶ Ehrlich Ascites Carcinoma (EAC) cells in the right thigh.
-
Treatment Regimen: Treatment was initiated 24 hours after tumor inoculation and continued for 10 days. Compound 5e was administered intraperitoneally (i.p.) at a dose of 10 mg/kg body weight daily. Doxorubicin was administered i.p. at a dose of 2 mg/kg body weight daily.
-
Endpoint Measurement: Tumor volume was measured every 5 days using a Vernier caliper. The percentage of tumor growth inhibition was calculated on day 30. The mean survival time and the percentage increase in lifespan were also recorded.
Furo[2,3-c]pyridine Scaffolds as Kinase Inhibitors: Comparison with Targeted Therapies
Furo[2,3-c]pyridine derivatives have been designed as potent inhibitors of key kinases in oncogenic signaling pathways, such as B-Raf and Cyclin-Dependent Kinases (CDK). To contextualize their potential, a comparison with established inhibitors targeting these pathways is essential.
B-Raf Inhibitors: A Comparative Perspective
While specific in vivo data for Furo[2,3-c]pyridine-based B-Raf inhibitors from xenograft models is emerging, a comparison with the established B-Raf inhibitor Dabrafenib (GSK2118436), which features a different heterocyclic core, provides a benchmark for efficacy.
In Vivo Efficacy of Dabrafenib in a BRAFV600E Melanoma Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Animal Model | Cell Line |
| Dabrafenib (30 mg/kg, p.o., q.d.) | >90% | Nude mice | A375P (BRAF V600E) |
Experimental Protocol: Human Melanoma Xenograft Model
-
Animal Model: Athymic nude mice.
-
Tumor Induction: Subcutaneous implantation of A375P human melanoma cells.
-
Treatment Regimen: Oral administration (p.o.) of Dabrafenib once daily (q.d.).
-
Endpoint Measurement: Tumor volume was measured regularly to determine tumor growth inhibition.
Caption: B-Raf signaling pathway and points of inhibition.
CDK4/6 Inhibitors: A Comparative Perspective
Furo[2,3-c]pyridine and its bioisosteres, such as the pyrido[2,3-d]pyrimidin-7-one core of Palbociclib (PD-0332991), are scaffolds for potent CDK4/6 inhibitors. Palbociclib is an FDA-approved drug for certain types of breast cancer.
In Vivo Efficacy of Palbociclib in a Breast Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Animal Model | Cell Line |
| Palbociclib (150 mg/kg, p.o., q.d.) | >80% | Nude mice | MCF-7 (ER+, RB1-positive) |
Experimental Protocol: Breast Cancer Xenograft Model
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous implantation of MCF-7 human breast cancer cells.
-
Treatment Regimen: Oral administration (p.o.) of Palbociclib once daily (q.d.).
-
Endpoint Measurement: Tumor volume was measured to assess tumor growth inhibition.
Caption: CDK4/6-Rb signaling pathway in cell cycle control.
Experimental Workflow for In Vivo Validation
The successful in vivo validation of Furo[2,3-c]pyridine-based drug candidates follows a rigorous preclinical testing workflow.
Caption: General workflow for in vivo drug candidate validation.
A Comparative Guide to the Molecular Docking of Furopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Furopyridines, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of molecular docking studies on different furopyridine isomers, offering insights into their potential as therapeutic agents. The data presented herein is compiled from various studies, highlighting the structure-activity relationships that govern their interactions with biological targets.
Comparative Docking and In Vitro Activity Data
The following tables summarize the quantitative data from docking studies and in vitro assays of various furopyridine derivatives against their respective biological targets.
Table 1: Docking and In Vitro Activity of Furopyridine and Analogues against CDK2
This table presents data for a series of synthesized compounds, including a furo[2,3-b]pyridine derivative, evaluated for their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[1][2][3]
| Compound | Structure | Target | Binding Energy (kcal/mol) | IC50 (µM) vs CDK2 | Key Interacting Residues |
| Roscovitine (Reference) | Pyridine derivative | CDK2 | - | 0.394 | Leu83 |
| Compound 1 | Pyridone | CDK2 | High | 0.57 | Leu83, Lys89 |
| Compound 4 | Pyridine | CDK2 | High | 0.24 | Leu83 |
| Compound 8 | Pyrazolo[3,4-b]pyridine | CDK2 | High | 0.65 | Leu83, Lys89 |
| Compound 11 | Pyridine | CDK2 | High | 0.50 | Leu83 |
| Compound 14 | Furo[2,3-b]pyridine | CDK2 | High | 0.93 | Leu83, Lys89 |
| Compound 2 | Pyridine | CDK2 | Low | >1.01 | Leu83, Lys89 |
| Compound 3 | Pyridine | CDK2 | Low | >1.01 | Leu83 |
| Compound 5 | Pyridine | CDK2 | Low | >1.01 | Leu83, Lys89 |
| Compound 7 | Pyridine | CDK2 | Low | >1.01 | Leu83, Lys89 |
| Compound 13 | Pyridine | CDK2 | Low | >1.01 | Leu83 |
A correlation was observed where compounds with higher (more negative) binding energy generally exhibited lower IC50 values, indicating stronger inhibition.[1]
Table 2: Cytotoxicity of Furopyridine and Analogues in Cancer Cell Lines
The following data showcases the cytotoxic effects of the same series of compounds against various human cancer cell lines.[1][2][3]
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |
| 1 | 31.3 | 19.3 | 22.7 | 36.8 |
| 4 | 35.2 | 22.5 | 25.8 | 40.1 |
| 8 | 40.1 | 28.9 | 30.2 | 45.3 |
| 11 | 38.7 | 25.1 | 28.4 | 42.6 |
| 14 (Furo[2,3-b]pyridine) | 49.0 | 55.5 | 44.8 | 70.7 |
| Doxorubicin (Reference) | 40.0 | 64.8 | 24.7 | 58.1 |
Table 3: Activity of Furopyridone Derivatives Against Esophageal Cancer Cells and Other Targets
This table includes data from studies on different furopyridine scaffolds, highlighting their potential against other cancer-related targets.
| Compound ID | Scaffold | Target(s) | Cell Line(s) | IC50 | Reference |
| 4c | Furanopyridinone | METAP2, EGFR (predicted) | KYSE70, KYSE150 | 0.655 µg/mL (after 24h) | [4][5] |
| PD analogues | Furo[2,3-c]pyridine | EGFR (Wild Type, L858R/T790M, L858R/T790M/C797S) | NSCLC cell lines | Nanomolar range | [6] |
| Furanpydone A | 4-hydroxy-2-pyridone alkaloid | MTHFD2 (predicted) | Various cancer cell lines | -8.08 kcal/mol (Binding Energy) | [7] |
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation and replication of the findings.
Molecular Docking Protocol (CDK2 Inhibitors)
The molecular docking studies for the CDK2 inhibitors were performed to understand the binding interactions of the synthesized furopyridine and analogue compounds with the CDK2 enzyme.[1][3]
-
Protein Preparation: The crystal structure of the CDK2 enzyme was obtained from a protein data bank. Water molecules and any co-crystallized ligands were removed. Hydrogen atoms were added to the protein structure.
-
Ligand Preparation: The 3D structures of the furopyridine derivatives and other compounds were generated and energetically minimized.
-
Docking Simulation: A docking protocol was used to place the ligands into the active site of the CDK2 enzyme. The validity of the docking protocol was confirmed by redocking the native ligand into the active site, with a low root-mean-square deviation (RMSD) value (e.g., 0.46 Å) indicating a reliable protocol.[1]
-
Binding Analysis: The binding poses of the docked compounds were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site. The binding energies were also calculated to estimate the binding affinity.[1]
In Vitro CDK2/Cyclin A2 Inhibition Assay
The ability of the furopyridine derivatives to inhibit the CDK2 enzyme was evaluated in vitro. All the synthesized compounds were tested for their inhibitory effect on the CDK2/cyclin A2 protein kinase.[1][2] The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined and compared to a reference inhibitor, Roscovitine.[1][3]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the furopyridine compounds on different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The IC50 values were calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated cells.[1][2]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the docking studies of furopyridine isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Anticancer Potential of Furanpydone A: A Computational Study on its Inhibition of MTHFD2 Across Diverse Cancer Cell Lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Validating Target Engagement of Furo[2,3-c]pyridine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Furo[2,3-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against key kinases in oncogenic signaling pathways.[1][2] Validating that a compound physically interacts with its intended target within a complex cellular environment—a process known as target engagement—is a critical step in drug discovery. It confirms the mechanism of action and provides essential data for optimizing lead compounds.
This guide compares three widely adopted experimental methods for validating the target engagement of kinase inhibitors: the traditional In Vitro Kinase Assay, the Cellular Thermal Shift Assay (CETSA), and the live-cell NanoBRET™ Target Engagement Assay. We provide an overview of the principles, detailed experimental protocols, and comparative data for Furo[2,3-c]pyridine derivatives and established alternative inhibitors targeting the B-Raf and AKT kinases.
Key Target Engagement Validation Methods: A Comparison
Confirming that a potential drug binds its intended target is fundamental. Several robust methods exist, each with distinct advantages and applications.
| Method | Principle | Key Advantages | Key Limitations |
| In Vitro Kinase Assay | Measures the direct inhibition of purified kinase enzymatic activity (substrate phosphorylation) by the compound.[3] | High-throughput, quantitative (IC50), good for initial screening and structure-activity relationship (SAR) studies. | Lacks physiological context; does not account for cell permeability, off-target effects, or intracellular ATP concentrations. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[4][5] | Confirms target binding in a physiological context (intact cells or lysates); label-free. | Lower throughput than in vitro assays; requires a specific antibody for detection (Western blot); indirect measurement of binding. |
| NanoBRET™ Target Engagement Assay | A live-cell assay measuring the binding of a compound to a NanoLuc® luciferase-tagged target protein via Bioluminescence Resonance Energy Transfer (BRET).[6] | Measures intracellular target engagement in real-time; quantitative (IC50); high-throughput. | Requires genetic modification of cells to express the fusion protein; potential for steric hindrance from the tag. |
Quantitative Data: Furo[2,3-c]pyridine Inhibitors vs. Alternatives
The following tables summarize the inhibitory potency (IC50) of Furo[2,3-c]pyridine derivatives and established inhibitors against their respective kinase targets. This data is essential for comparing the efficacy of novel compounds against known standards.
Table 1: B-Raf Kinase Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell growth, and the B-Raf kinase is a frequently mutated oncogene in this cascade. Furo[2,3-c]pyridine-based indanone oximes have been identified as potent inhibitors of B-Raf.[1] We compare their performance to Vemurafenib, an FDA-approved B-Raf inhibitor.[7]
| Compound Class | Specific Compound | Target | Assay Type | IC50 Value (nM) | Reference |
| Furo[2,3-c]pyridine | Indanone Oxime Derivative | B-Raf (V600E) | Biochemical | <100 nM (sub-micromolar) | [1] |
| Alternative | Vemurafenib | B-Raf (V600E) | Biochemical | 13 - 31 | [7][8] |
| Alternative | Vemurafenib | B-Raf (wild-type) | Biochemical | 100 - 160 | [8] |
| Alternative | Vemurafenib | C-Raf | Biochemical | 6.7 - 48 | [8] |
| Alternative | Vemurafenib | Malme-3M (Cell line) | Cell-based pERK | ~280 | [9] |
Table 2: AKT Kinase Inhibitors
The PI3K/AKT signaling pathway is central to cell survival and proliferation. Derivatives of the related Furo[2,3-d]pyrimidine scaffold have shown potent activity against AKT1.[2][10] We compare these to Ipatasertib (GDC-0068), a selective pan-Akt inhibitor.[11]
| Compound Class | Specific Compound | Target | Assay Type | IC50 Value (nM) | Reference |
| Furo[2,3-d]pyrimidine | Compound 10b | AKT1 | Enzymatic | 411 | [10] |
| Alternative | Ipatasertib (GDC-0068) | AKT1 | Cell-free | 5 | [11] |
| Alternative | Ipatasertib (GDC-0068) | AKT2 | Cell-free | 18 | [11] |
| Alternative | Ipatasertib (GDC-0068) | AKT3 | Cell-free | 8 | [11] |
| Alternative | Ipatasertib (GDC-0068) | PC-3 (Cell line) | Cell-based pPRAS40 | ~200 | [12] |
Signaling Pathway Diagrams
Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate the signaling pathways targeted by Furo[2,3-c]pyridine and alternative inhibitors.
Experimental Protocols and Workflows
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the three key target engagement assays.
In Vitro Kinase Assay (TR-FRET based)
This assay quantifies the ability of a compound to inhibit a purified kinase from phosphorylating its substrate.
Experimental Protocol:
-
Reagent Preparation: Prepare kinase reaction buffer, solutions of purified kinase, biotinylated peptide substrate, and ATP. Serially dilute the Furo[2,3-c]pyridine inhibitor and a control inhibitor in DMSO, then in reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the inhibitor dilution, and the peptide substrate.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665).
-
Signal Reading: Incubate to allow binding, then read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Plot the data and fit to a dose-response curve to determine the IC50 value.[13]
Cellular Thermal Shift Assay (CETSA)
CETSA assesses compound binding by measuring changes in the thermal stability of the target protein in cells.[4]
Experimental Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the Furo[2,3-c]pyridine inhibitor or vehicle (DMSO) and incubate for a set period (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest, wash, and resuspend cells in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool immediately for 3 minutes.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction). Normalize the total protein concentration. Analyze the amount of soluble target protein at each temperature point by Western Blot using a specific primary antibody.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the curve for the inhibitor-treated sample indicates target stabilization.[14][15]
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the apparent affinity of test compounds by competitive displacement of a fluorescent tracer.[16][17]
Experimental Protocol:
-
Cell Preparation: Transiently transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Incubate for ~24 hours to allow protein expression.
-
Assay Plating: Harvest the transfected cells and resuspend them in Opti-MEM® I medium.
-
Compound and Tracer Addition: In a white 384-well plate, add serial dilutions of the Furo[2,3-c]pyridine inhibitor. Add the NanoBRET™ fluorescent tracer to the cell suspension, then dispense this mixture into the plate containing the inhibitor.
-
Equilibration: Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection: Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well. Immediately measure the donor (450 nm) and acceptor (610 nm) luminescence on a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the inhibitor concentration and fit to a dose-response curve to determine the intracellular IC50.[6][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 9. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 17. eubopen.org [eubopen.org]
Furo[2,3-c]pyridine-Based Compounds: A Comparative Analysis of Kinase Inhibition Profiles
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Selectivity and Activity of Novel Furo[2,3-c]pyridine Derivatives.
Quantitative Data Summary
The following tables present the inhibitory activities of selected Furo[2,3-c]pyridine derivatives and related furopyridine compounds against their respective primary kinase targets and cancer cell lines. This allows for a comparative assessment of their potency and cellular efficacy.
Table 1: Inhibitory Activity of Furo[2,3-c]pyridine-Based Indanone Oximes
| Compound Reference | Primary Target | IC50 (µM) vs. Primary Target | Cancer Cell Line | IC50 (µM) vs. Cell Line |
| Compound 16 | B-Raf | Data not publicly available | HT-29 (Colon Cancer) | 12.98 ± 0.40[1] |
| B16F10 (Melanoma) | 27.54 ± 1.26[1] | |||
| Compound 18 | B-Raf | Data not publicly available | MCF-7 (Breast Cancer) | 9.60 ± 3.09[1] |
Table 2: Comparative Inhibitory Activity of Other Furopyridine Scaffolds
| Compound Scaffold | Primary Target | Compound Reference | IC50 (µM) vs. Primary Target |
| Furo[2,3-b]pyridine | CDK2 | Compound 4 | 0.24 |
| Compound 8 | 0.65 | ||
| Compound 11 | 0.50 | ||
| Compound 14 | 0.93 | ||
| Furo[2,3-d]pyrimidine | Akt1 | Compound 7 | 24 |
Signaling Pathway and Experimental Workflow
To understand the context of the targeted therapy, a diagram of the B-Raf signaling pathway is provided below. Additionally, a generalized workflow for the discovery and profiling of kinase inhibitors is illustrated to outline the common experimental process in drug discovery.
Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of Furo[2,3-c]pyridine-based compounds. These are generalized methodologies and may require optimization for specific compounds and kinase targets.
In Vitro B-Raf Kinase Assay (Biochemical Assay)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the B-Raf kinase.
Materials:
-
Recombinant human B-Raf (V600E mutant) enzyme.
-
MEK1 as a substrate.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Test compound (Furo[2,3-c]pyridine derivative) dissolved in DMSO.
-
384-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Plate reader for luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Add the diluted test compound or DMSO (as a vehicle control) to the wells of the 384-well plate.
-
Add the B-Raf enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution containing the MEK1 substrate and ATP. The final ATP concentration should be close to its Km value for B-Raf.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
Read the luminescence signal on a compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay (Cellular Assay)
This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, B16F10, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (Furo[2,3-c]pyridine derivative) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing metabolically active cells to convert MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
References
A Comparative Guide to the Synthetic Pathways of Furopyridines
For Researchers, Scientists, and Drug Development Professionals
Furopyridines, heterocyclic compounds integrating a furan ring fused to a pyridine ring, are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these scaffolds is a key focus for researchers aiming to develop novel therapeutics. This guide provides a comparative analysis of the primary synthetic pathways to furopyridines, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
Key Synthetic Strategies
The synthesis of furopyridines can be broadly categorized into two main approaches:
-
Construction of the Furan Ring onto a Pyridine Core: This is a widely used strategy that starts with a pre-functionalized pyridine derivative.
-
Construction of the Pyridine Ring onto a Furan Core: This approach utilizes a furan derivative as the starting material to build the pyridine ring.
This guide will delve into specific methodologies within these categories, including palladium-catalyzed cross-coupling reactions, base-mediated cyclizations, and multi-component reactions.
Palladium-Catalyzed Synthesis of Furopyridines
Palladium-catalyzed cross-coupling reactions offer a versatile and efficient means to construct the furopyridine skeleton. These methods often involve the formation of a key C-C or C-O bond to complete the furan ring. A prominent example is the coupling of an alkyne with a hydroxypyridine derivative, followed by cyclization.
A Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines has been developed from β-ketodinitriles and alkynes, proceeding through an unusual N–H/C annulation.[1][2] This method is noteworthy for the concurrent construction of both the furan and pyridine rings.
dot
Base-Mediated Intramolecular Cyclization
Base-mediated intramolecular cyclization is another effective strategy for the synthesis of furopyridines. This approach typically involves the formation of a furan ring from a suitably substituted pyridine precursor. For instance, the reaction of a 2-chloronicotinonitrile with a compound containing an active methylene group, followed by a base-induced cyclization, can yield 3-aminofuropyridine derivatives.
dot
Three-Component Reactions
Three-component reactions provide a convergent and atom-economical approach to complex molecules like furopyridines from simple starting materials in a single step. A notable example is the synthesis of furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives through the reaction of an aldehyde, tetronic acid, and 6-amino-1,3-dimethyl-pyrimidine-2,4-dione in aqueous media without a catalyst.[3] This method is advantageous for its operational simplicity and environmental friendliness.
dot
Comparative Data of Synthetic Pathways
The following table summarizes the quantitative data for selected synthetic pathways to provide a clear comparison of their efficiency and reaction conditions.
| Synthetic Pathway | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed Synthesis | β-Ketodinitriles, Alkynes | Pd(OAc)₂ | Dioxane | 100 | 12 | 65-85 | [1][2] |
| Base-Mediated Cyclization | 2-Chloronicotinonitrile, Ethyl Cyanoacetate | K₂CO₃ | DMF | 80 | 2 | 70-90 | N/A |
| Three-Component Reaction | 4-Chlorobenzaldehyde, Tetronic acid, 6-Amino-1,3-dimethylpyrimidine-2,4-dione | None | Water | 90 | 10 | 85 | [3] |
| Intramolecular Cyclization | o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)₃SiH/AIBN | Toluene | 80 | 4 | 75-90 | [4] |
Experimental Protocols
General Procedure for the Three-Component Synthesis of Furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine Derivatives[3]
A suspension of 6-amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol), an aromatic aldehyde (2 mmol), and tetronic acid (2 mmol) in water (10 mL) is stirred at 90°C for 9–30 hours. After cooling to room temperature, the resulting crystalline powder is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.
Experimental Protocol for Palladium-Catalyzed Synthesis of Furo[2,3-b]pyridines[1][2]
To a solution of β-ketodinitrile (0.5 mmol) and alkyne (0.6 mmol) in dioxane (2.0 mL) in a sealed tube, Pd(OAc)₂ (5 mol %), and Ag₂CO₃ (1.0 equiv) are added. The reaction mixture is then stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a celite pad. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired furo[2,3-b]pyridine.
Conclusion
The synthesis of furopyridines can be achieved through a variety of effective methods, each with its own set of advantages. Palladium-catalyzed reactions offer high versatility and efficiency for constructing diverse furopyridine derivatives. Base-mediated cyclizations provide a straightforward route to functionalized furopyridines. Three-component reactions represent a highly efficient and environmentally friendly approach for the synthesis of complex furopyridine-containing scaffolds. The choice of synthetic pathway will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research project. This guide provides the necessary comparative data and experimental protocols to assist researchers in making an informed decision for their synthetic endeavors in the pursuit of novel furopyridine-based compounds.
References
Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of Furo[2,3-c]pyridine Derivatives
A Comparative Guide for Researchers in Drug Discovery
The Furo[2,3-c]pyridine scaffold and its isomers have emerged as a promising framework in medicinal chemistry, demonstrating significant potential in oncology and kinase inhibition. For researchers and drug development professionals, understanding the translation of preclinical in vitro findings to in vivo efficacy is a critical step in the journey from laboratory discovery to clinical application. This guide provides an objective comparison of the in vitro and in vivo activities of Furo[2,3-c]pyridine and its closely related isomers, supported by experimental data and detailed methodologies.
Correlating In Vitro Cytotoxicity with In Vivo Antitumor Activity: A Case Study
While comprehensive in vitro to in vivo correlation studies for a single Furo[2,3-c]pyridine derivative are not extensively documented in publicly available literature, a study on novel Furo[2,3-d]pyrimidine based chalcones provides a compelling case study for illustrating this crucial relationship.
Two halogen-bearing chalcone derivatives, designated 5d and 5e , demonstrated potent anti-proliferative activity across a 59-cell line panel in in vitro screens conducted by the National Cancer Institute (NCI).[1] Notably, these compounds also showed pronounced cytotoxic activity against a doxorubicin-resistant MCF-7 breast cancer cell line.[1] This strong in vitro performance prompted an in vivo assessment.
The in vivo study, utilizing a murine Ehrlich ascites carcinoma (EAC) solid tumor model, revealed that compound 5e exhibited comparable antitumor results to the standard chemotherapeutic drug, doxorubicin.[1] This successful translation from potent in vitro cytotoxicity to significant in vivo efficacy underscores the potential of the furopyrimidine core in cancer therapy.
In Vitro Activity of Furo[2,3-c]pyridine and Its Isomers
A substantial body of research highlights the potent in vitro anticancer and kinase inhibitory activities of Furo[2,3-c]pyridine and its isomers, such as Furo[2,3-b]pyridine and Furo[3,2-c]pyridine. These compounds have been shown to target key signaling pathways implicated in cancer cell proliferation and survival.
Cytotoxicity Against Cancer Cell Lines
Derivatives of the furopyridine scaffold have demonstrated broad-spectrum cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from several studies are summarized below.
| Compound Class | Derivative | Cell Line | IC50 / GI50 (µM) | Reference |
| Furo[2,3-b]pyridine | Compound 17d | MDA-MB-435 (Melanoma) | 0.023 | |
| Compound 17d | MDA-MB-468 (Breast) | 0.046 | ||
| Compound 2d | Various | < 20 | ||
| Compound 3e | Various | < 20 | ||
| Furo[2,3-d]pyrimidine | Chalcone 5d | NCI 59-cell line panel (mean) | 2.41 | [1] |
| Chalcone 5e | NCI 59-cell line panel (mean) | 1.23 | [1] | |
| Chalcone 5d | MCF-7 (Doxorubicin-resistant Breast) | 1.20 ± 0.21 | [1] | |
| Chalcone 5e | MCF-7 (Doxorubicin-resistant Breast) | 1.90 ± 0.32 | [1] |
Kinase Inhibition
A primary mechanism of action for many furopyridine derivatives is the inhibition of protein kinases that are critical for cancer cell signaling. Dysregulation of these kinases is a hallmark of many cancers.
| Compound Class | Derivative | Target Kinase | IC50 (µM) | Reference |
| Furo[2,3-b]pyridine | Compound 14 | CDK2/cyclin A2 | 0.93 | |
| Furo[2,3-d]pyrimidine | Compound with 2-thienyl and methyl groups | AKT1 | 24 | [2] |
Signaling Pathways and Experimental Workflows
The anticancer activity of Furo[2,3-c]pyridine derivatives is often attributed to their interaction with and inhibition of key signaling pathways that regulate cell cycle progression, proliferation, and survival.
References
- 1. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Furopyridine and Thienopyridine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures
The core structures of furopyridine and thienopyridine are bicyclic systems where a furan or thiophene ring is fused to a pyridine ring. The arrangement of the heteroatoms can vary, leading to different isomers with distinct electronic and steric properties.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of drug candidates, such as lipophilicity (logP), ionization constant (pKa), and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Below is a comparison of these properties for representative compounds from each scaffold class.
| Property | Furopyridine Derivative (PD19) | Thienopyridine Derivative (Clopidogrel) |
| Molecular Weight ( g/mol ) | Not explicitly found | 321.8 |
| LogP | Not explicitly found | 3.8 |
| pKa | Not explicitly found | Not explicitly found |
| Aqueous Solubility | Not explicitly found | Freely soluble in purified water (at pH 1) and 0.1N HCl; sparingly soluble at pH 4.5 and 6.8[1][2][3][4] |
Note: Specific physicochemical data for the furopyridine JAK2 inhibitor PD19 were not available in the searched literature. The data for clopidogrel, a well-established thienopyridine antiplatelet agent, is provided for reference.
Biological Activity: Kinase Inhibition vs. Antiplatelet Effects
Furopyridine and thienopyridine derivatives have been predominantly explored for different therapeutic applications. Furopyridines have emerged as promising scaffolds for kinase inhibitors, while thienopyridines are well-established as potent antiplatelet agents.
Furopyridine Derivatives as Janus Kinase 2 (JAK2) Inhibitors
Recent studies have identified furopyridine-based compounds as novel inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway, which is implicated in various cancers and inflammatory disorders.[5]
| Compound | Target | IC50 (µM) | Cell Line |
| PD12 | JAK2 | 83.47 | TF-1 (human erythroblast) |
| PD19 | JAK2 | 57.27 | TF-1 (human erythroblast) |
| PD19 | JAK2 | 27.28 | HEL (human erythroblast) |
Data extracted from a study on furopyridine-based JAK2 inhibitors.[5]
The JAK/STAT signaling pathway is a critical communication route from the cell surface to the nucleus, initiated by cytokines and growth factors. Inhibition of JAK2 by furopyridine derivatives can disrupt this pathway, leading to therapeutic effects in related diseases.
Thienopyridine Derivatives as P2Y12 Receptor Antagonists
Thienopyridines are a class of drugs that act as irreversible antagonists of the P2Y12 receptor, a key component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[6] They are widely used in the prevention of thrombotic events.
| Compound | Target | Primary Effect |
| Clopidogrel | P2Y12 Receptor | Inhibition of platelet aggregation |
| Ticlopidine | P2Y12 Receptor | Inhibition of platelet aggregation |
| Prasugrel | P2Y12 Receptor | Inhibition of platelet aggregation |
The P2Y12 receptor is a G protein-coupled receptor on the platelet surface. Its activation by ADP leads to a cascade of events culminating in platelet aggregation. Thienopyridines, as prodrugs, are metabolized to an active form that irreversibly binds to and inhibits the P2Y12 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to measure the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase (e.g., JAK2)
-
Substrate (specific for the kinase)
-
Test compounds (e.g., furopyridine derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare kinase, substrate, and test compounds in kinase reaction buffer.
-
Kinase Reaction:
-
Add 2.5 µL of 2X kinase/substrate solution to the wells of a 384-well plate.
-
Add 0.5 µL of test compound or vehicle control.
-
Initiate the reaction by adding 2 µL of 2.5X ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes a method to measure platelet aggregation in response to an agonist.
Materials:
-
Whole blood from healthy donors (collected in sodium citrate tubes)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonist (e.g., ADP)
-
Test compounds (e.g., thienopyridine derivatives)
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
-
Assay Setup:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
-
Aggregation Measurement:
-
Pipette PRP into a cuvette with a magnetic stir bar.
-
Add the test compound or vehicle and incubate for a specified time.
-
Add the agonist (e.g., ADP) to induce aggregation.
-
Record the change in light transmission over time.
-
-
Data Analysis: Determine the maximum platelet aggregation for each condition and calculate the percentage of inhibition by the test compound.
References
- 1. Design, development and evaluation of clopidogrel bisulfate floating tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. ejpps.online [ejpps.online]
- 5. Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
Selectivity Profiling of Furo[2,3-c]pyridine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Furo[2,3-c]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide provides a comparative analysis of the selectivity of kinase inhibitors based on this scaffold, with a focus on their potential in oncology. We present a head-to-head comparison with established kinase inhibitors, supported by experimental data and detailed methodologies, to aid in the evaluation and development of this promising class of compounds.
Comparative Selectivity Data
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. A highly selective inhibitor will preferentially bind to its intended target, minimizing off-target effects and associated toxicities. The following tables summarize the inhibitory activity (IC50) of representative furopyridine derivatives against key oncogenic kinases, alongside data for clinically approved inhibitors for a comparative perspective.
Table 1: Comparative Inhibitory Activity against B-Raf Kinase
| Compound Class | Specific Compound | B-Raf (V600E) IC50 (nM) | c-Raf IC50 (nM) | Assay Type | Reference |
| Furo[2,3-c]pyridine Derivative | Representative Compound | Potent inhibition reported | - | Biochemical | [1][2] |
| Imidazo[1,2-a]pyrazine Derivative | Compound 18 | 9,600 (MCF-7 cell line) | - | Cellular | [3] |
| Pyrido[2,3-d]pyrimidine | LY3009120 (pan-RAF inhibitor) | 5 (wild-type BRAF) | - | Biochemical | [4] |
| N-phenyl-benzenesulfonamide | Vemurafenib | 13 - 31 | 6.7 - 48 | Cell-free | [5] |
| Thiazole-carboxamide | Dabrafenib | 0.7 | 6.3 | Cell-free | [5] |
Note: Specific IC50 values for Furo[2,3-c]pyridine-based indanone oximes from the primary literature were not publicly available. Data for a structurally related Imidazo[1,2-a]pyrazine derivative is provided as a representative example of a novel heterocyclic inhibitor.
Table 2: Comparative Inhibitory Activity against Cyclin-Dependent Kinase 2 (CDK2)
| Compound Class | Specific Compound | CDK2 IC50 (µM) | Other CDKs Inhibited | Assay Type | Reference |
| Furo[2,3-b]pyridine Derivative | Compound 14 | 0.93 | - | Biochemical | [3] |
| Purine Derivative | Roscovitine | 0.394 | CDK1, CDK5, CDK7, CDK9 | Biochemical | [3][6] |
| Pyrido[2,3-d]pyrimidin-7-one | Palbociclib | >10,000 | CDK4, CDK6 | Biochemical | [7][8] |
| 2-anilino-pyrimidine | Abemaciclib | - | CDK1, CDK4, CDK5, CDK6, CDK9 | Biochemical | [7][8] |
Signaling Pathway Visualization
Understanding the context of the signaling pathway targeted by an inhibitor is crucial for interpreting its biological effects. The diagram below illustrates the RAS-RAF-MEK-ERK pathway, a critical signaling cascade in many cancers and the target of B-Raf inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Furo[2,3-c]pyridine-2-carboxylic Acid: A Comprehensive Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of Furo[2,3-c]pyridine-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[1] |
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite, and collect it into a sealed container for disposal.[2] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[1][3] Never dispose of this chemical down the drain or in regular trash.[2][4]
1. Waste Identification and Segregation:
-
Classify all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1]
2. Waste Collection and Containment:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][5]
-
The container should be made of a compatible material, such as glass or high-density polyethylene.[5]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Indicate the full chemical name: "this compound."
-
List all constituents and their approximate percentages if it is a mixed waste.
-
Clearly indicate the associated hazards (e.g., Toxic, Irritant).[1]
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from sources of ignition.[2]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Common disposal methods for pyridine-containing waste include rotary kiln incineration.[3]
Table 2: Disposal Route Suitability
| Disposal Method | Applicability for this compound | Rationale |
| Landfill | Not Recommended | Hazardous chemical waste requires specialized disposal. |
| Drain Disposal | Strictly Prohibited | Pyridine derivatives and many organic acids are hazardous to aquatic life and are not suitable for sewer disposal.[2][4][6] |
| Incineration | Recommended | High-temperature incineration is a common and effective method for destroying hazardous organic waste.[3] |
| Neutralization (for drain disposal) | Not Recommended | While some simple carboxylic acids can be neutralized and drain disposed in small quantities, this is not advisable for a complex, hazardous molecule like this compound without explicit EHS approval.[4][7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Furo[2,3-c]pyridine-2-carboxylic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Furo[2,3-c]pyridine-2-carboxylic acid, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn to prevent eye contact, which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant Gloves | Impervious gloves (e.g., nitrile rubber) should be worn to prevent skin contact.[1] |
| Protective Clothing | A lab coat or other protective clothing is necessary to prevent skin exposure.[1] | |
| Respiratory Protection | Respirator | Use a respirator if ventilation is inadequate or if dust, mists, or vapors are generated.[1] |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
To mitigate these risks, always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in areas where the chemical is handled, and wash hands thoroughly after use.[1]
Safe Handling and Storage Workflow
The following diagram illustrates the standard workflow for the safe handling and storage of this compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Equip yourself with the necessary PPE as detailed in the table above.
-
Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a chemical fume hood to control exposure to dust.
-
Dissolving : If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Setup : Ensure all glassware is properly secured and the reaction is set up in a way that minimizes the risk of spills or breakage.
-
Post-Handling : After handling, decontaminate all surfaces and equipment with a suitable solvent, such as alcohol.[1] Properly remove and dispose of contaminated PPE. Wash your hands thoroughly with soap and water.
Spill and Emergency Procedures
In the event of a spill, evacuate personnel to a safe area.[1] Wearing full PPE, cover the spill with an absorbent, non-combustible material such as sand or vermiculite. Collect the material into a suitable container for disposal. Avoid allowing the chemical to enter drains or waterways.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Liquid Waste : Collect any liquid waste in a separate, labeled, and sealed container.
-
Disposal : Dispose of all waste through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.
The following diagram outlines the key steps for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
